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  • Product: 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
  • CAS: 401567-86-0

Core Science & Biosynthesis

Foundational

8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary The rational design of small molecules relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among these, 8-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small molecules relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Among these, 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (8-F-4-P-2-TFMQ) has emerged as a highly versatile pharmacophore. By combining the metabolic stability of a fluorinated quinoline, the lipophilicity of a trifluoromethyl group, and the basic, hydrogen-bonding capacity of a piperazine ring, this scaffold serves as a critical building block for novel therapeutics.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive analysis of the 8-F-4-P-2-TFMQ scaffold. This whitepaper details the physicochemical rationale behind its structural components, a self-validating synthetic methodology, and its emerging applications in modulating Mas-related G-protein coupled receptor X2 (MRGPRX2) and central nervous system (CNS) targets.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 8-F-4-P-2-TFMQ lies in the synergistic interplay of its three primary substituents on the quinoline core. Each functional group is strategically positioned to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).

  • 8-Fluoro Substitution: The introduction of a fluorine atom at the C8 position serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism at a notoriously vulnerable site on the quinoline ring. Second, due to its strong inductive electron-withdrawing effect, it lowers the pKa of the adjacent quinoline nitrogen, modulating the molecule's overall basicity and improving membrane permeability [1].

  • 2-(Trifluoromethyl) Group: This highly lipophilic and electron-withdrawing group enhances metabolic stability and acts as a classic bioisostere for halogens or methyl groups. It is a hallmark of many successful drugs, including the antimalarial agent Mefloquine.

  • 4-Piperazin-1-yl Moiety: The saturated, basic piperazine ring provides a critical vector for further functionalization. At physiological pH (~7.4), the secondary amine of the piperazine is protonated, increasing aqueous solubility and providing a hydrogen-bond donor capable of forming salt bridges with acidic amino acid residues in target receptor pockets.

To quantify these effects, the predicted physicochemical properties of the 8-F-4-P-2-TFMQ core are summarized in the table below.

Table 1: Physicochemical Properties of the 8-F-4-P-2-TFMQ Scaffold
PropertyValue (Predicted/Typical)Pharmacological Rationale
Molecular Weight 299.27 g/mol Highly optimal for oral bioavailability; well within Lipinski's Rule of 5.
cLogP ~2.8 - 3.2Balanced lipophilicity ensures excellent membrane permeability and CNS penetration.
Topological Polar Surface Area (tPSA) ~27.0 ŲIdeal for crossing the blood-brain barrier (BBB), which typically requires tPSA < 90 Ų.
pKa (Piperazine N4) ~8.5 - 9.0Ensures protonation at physiological pH, aiding in target engagement via salt bridges.
Hydrogen Bond Donors 1Derived from the secondary amine of the piperazine ring.
Hydrogen Bond Acceptors 4Derived from the fluorine, trifluoromethyl, and nitrogen atoms.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 8-F-4-P-2-TFMQ is achieved via a robust, two-step sequence starting from the commercially available precursor, 8-Fluoro-2-(trifluoromethyl)quinolin-4-ol. To ensure scientific integrity and reproducibility, the protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to verify causality and reaction success at each stage.

Step 1: Activation via Chlorination

Objective: Convert the tautomeric 4-quinolone/4-hydroxyquinoline into a highly electrophilic 4-chloroquinoline intermediate. Causality: The hydroxyl group is a poor leaving group. Phosphorus oxychloride (POCl₃) acts as both a chlorinating and dehydrating agent. Toluene is utilized as a co-solvent to modulate the reflux temperature to ~110°C, preventing the thermal degradation often observed when neat POCl₃ is used.

  • Charge a round-bottom flask with 8-Fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) and anhydrous toluene (10 volumes).

  • Add POCl₃ (3.0 eq) dropwise at room temperature under an inert nitrogen atmosphere.

  • Heat the reaction mixture to reflux (110°C) for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material ([M+H]⁺ 232) must be <1% AUC. The reaction is complete when the chromatogram is dominated by the product peak at[M+H]⁺ 250/252, displaying the classic 3:1 isotopic pattern indicative of a single chlorine atom.

  • Cool to room temperature, concentrate under reduced pressure, and quench carefully with ice-cold saturated NaHCO₃ to neutralize residual phosphoric acids. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

Objective: Install the piperazine ring at the activated C4 position. Causality: The C4 position is highly electron-deficient due to the synergistic electron-withdrawing effects of the quinoline nitrogen and the 2-CF₃ group, enabling a catalyst-free S_NAr. Dimethyl sulfoxide (DMSO) is chosen to stabilize the polar Meisenheimer complex transition state. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the generated HCl, preventing the piperazine from becoming protonated and nucleophilically dead.

  • Dissolve the 4-Chloro intermediate (1.0 eq) in anhydrous DMSO (5 volumes).

  • Add Piperazine (3.0 eq to prevent bis-alkylation) and DIPEA (2.0 eq).

  • Stir the sealed reaction vial at 130°C for 20 hours.

  • Self-Validation (IPC): Perform TLC (Dichloromethane:Methanol 9:1). The fast-moving chloro intermediate (high Rf) should be completely consumed, replaced by a highly polar, baseline-hugging spot (the secondary amine product).

  • Purify via reverse-phase preparative HPLC. Final validation requires ¹H-NMR confirming the appearance of broad piperazine multiplets at ~2.8-3.2 ppm and an HPLC purity of >95% AUC.

Synthesis SM 8-Fluoro-2-(trifluoromethyl) quinolin-4-ol Reagent1 POCl3 / Toluene Reflux, 4h SM->Reagent1 Int1 4-Chloro-8-fluoro-2- (trifluoromethyl)quinoline Reagent1->Int1 Reagent2 Piperazine, DIPEA DMSO, 130°C, 20h Int1->Reagent2 Product 8-F-4-P-2-TFMQ (Target Scaffold) Reagent2->Product

Fig 1: Two-step synthetic workflow for 8-F-4-P-2-TFMQ via S_NAr amination.

Pharmacological Applications and Target Engagement

The 8-F-4-P-2-TFMQ scaffold is not merely a structural curiosity; it is actively deployed in cutting-edge drug discovery programs, particularly targeting orphan receptors and complex neurological pathways.

Modulation of MRGPRX2 in Pseudo-Allergic Reactions

Mas-related G-protein coupled receptor X2 (MRGPRX2) is a specialized receptor expressed predominantly on mast cells. Unlike traditional IgE-mediated allergies, MRGPRX2 is responsible for IgE-independent mast cell degranulation—often triggered by basic secretagogues, neuropeptides, or cationic drugs (e.g., certain antibiotics and neuromuscular blockers). This results in severe pseudo-allergic reactions and chronic pruritus (itch).

Recent patent literature, specifically , has identified quinoline derivatives bearing the 8-fluoro-2-(trifluoromethyl) motif as potent modulators of MRGPRX2 [2]. The 8-F-4-P-2-TFMQ scaffold is perfectly tuned for this target: the basic piperazine nitrogen forms a critical electrostatic interaction with acidic residues (such as Asp or Glu) deep within the MRGPRX2 orthosteric pocket, while the 2-CF₃ and 8-F groups engage in extensive hydrophobic and halogen-bonding interactions, stabilizing the receptor in an inactive conformation and preventing Gq/11 protein coupling.

Pathway Ligand 8-F-4-P-2-TFMQ Derivatives Receptor MRGPRX2 Receptor (Mast Cells) Ligand->Receptor Binds & Modulates GProtein Gq/11 Protein Activation Receptor->GProtein Signal Transduction Effector PLC Activation & Calcium Mobilization GProtein->Effector Outcome Modulation of Degranulation Effector->Outcome

Fig 2: MRGPRX2 signaling pathway modulated by 8-F-4-P-2-TFMQ derivatives.

CNS and Antimalarial Potential

Beyond immunology, the scaffold is a direct bioisostere of the antimalarial drug Mefloquine. By replacing the 8-trifluoromethyl group of Mefloquine with an 8-fluoro group, researchers can reduce the molecular weight and fine-tune the lipophilicity, which has been shown to mitigate the severe neuropsychiatric side effects historically associated with Mefloquine [1]. Furthermore, the incorporation of the piperazine ring—a classic pharmacophore for central nervous system targets—shifts the molecule's binding profile toward monoamine GPCRs, such as serotonin (5-HT) and dopamine receptors, making it a highly valuable starting point for the development of novel antipsychotics and antidepressants.

References

  • Title: Fluorine in Heterocyclic Chemistry Volume 2 (Fluorinated Quinolines: Synthesis, Properties and Applications) Source: ResearchGate (Lipunova et al., 2015) URL: [Link]

  • Title: Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products (WO2023192901A9)
  • Title: 8-Fluoro-2-(trifluoromethyl)quinolin-4-ol (CAS 31009-31-1) Source: AS-1 Chemical Supplier Database URL: [Link]

Exploratory

In Vitro Screening of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Derivatives: A Technical Guide for Antimicrobial Lead Optimization

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary The relentless emergence of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tubercu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The relentless emergence of multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis (Mtb) and the ESKAPE pathogens, necessitates the development of novel chemical entities. The 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline scaffold represents a highly privileged pharmacophore. By fusing the anti-mycobacterial properties of the quinoline core (reminiscent of bedaquiline and mefloquine) with the target-engagement profile of a C4-piperazine (characteristic of fluoroquinolones), this scaffold offers dual potential as a broad-spectrum antibacterial and anti-TB agent.

As a Senior Application Scientist, I have designed this whitepaper to guide you through the critical in vitro screening cascade for these derivatives. This guide moves beyond standard protocol lists; it details the causality behind our experimental choices and establishes self-validating assay systems to ensure robust, reproducible data.

Part 1: Mechanistic Rationale & Scaffold Design (The "Why")

Before executing an in vitro screen, one must understand the biophysical properties dictated by the molecule's structure. Every functional group on this specific scaffold dictates our assay choices:

  • 8-Fluoro Substitution: The incorporation of a fluorine atom at the C8 position serves a dual purpose. First, it sterically blocks cytochrome P450 (CYP)-mediated oxidation at this metabolic hotspot. Second, it significantly increases lipophilicity, which is critical for penetrating the lipid-rich mycolic acid cell wall of M. tuberculosis1[1].

  • 2-Trifluoromethyl ( CF3​ ) Group: The CF3​ group acts as a strong electron-withdrawing moiety that lowers the pKa of the quinoline nitrogen, reducing non-specific hERG channel binding (a common cause of cardiotoxicity in basic amines). It also engages in strong halogen bonding within the hydrophobic pockets of target proteins.

  • 4-Piperazin-1-yl Ring: The basic secondary or tertiary amine of the piperazine ring (pKa ~8.5) ensures the molecule is protonated at physiological pH. This positive charge is an absolute requirement for electrostatic interaction with acidic residues (e.g., Glu477) in bacterial DNA gyrase, a primary target for quinoline-piperazine hybrids 2[2].

Part 2: The In Vitro Screening Cascade

To systematically evaluate these derivatives, we employ a four-phase screening cascade. Because these compounds are highly lipophilic, non-specific binding to plasticware and aqueous insolubility are major risks. Our workflow is specifically designed to identify and mitigate these artifacts early.

Workflow A Compound Library (8-F-4-piperazinyl-2-CF3-quinolines) B Phase 1: ADME & Physicochemical (LogD, Microsomal Stability) A->B C Phase 2: Antimicrobial Efficacy (REMA for M. tuberculosis) B->C D Phase 3: Cytotoxicity & SI (HepG2 / Vero Cells) C->D E Phase 4: Target Engagement (DNA Gyrase Inhibition) D->E F Lead Candidate Selection E->F

Fig 1. In vitro screening cascade for quinoline derivatives.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its controls. The following methodologies are designed as "self-validating systems," meaning any failure in assay integrity is immediately flagged by internal control parameters.

Phase 1: High-Throughput Microsomal Stability Assay

Causality: The piperazine ring is a notorious metabolic soft spot, highly susceptible to N-dealkylation by hepatic CYP3A4. We must determine if the CF3​ and F substitutions provide sufficient electronic shielding to prevent rapid clearance.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Aliquot & Quench: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt the reaction.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation Controls:

    • Minus-NADPH Control: Identifies non-CYP mediated degradation or chemical instability.

    • Positive Control: Verapamil (rapidly cleared, validates enzyme activity).

    • Negative Control: Warfarin (slowly cleared, validates assay baseline).

Phase 2: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Causality: Mycobacteria are slow-growing and prone to severe clumping. Standard optical density ( OD600​ ) measurements are highly variable and often yield false positives if a lipophilic compound precipitates out of solution. REMA relies on the metabolic reduction of blue resazurin to pink resorufin by viable cells, providing a direct, aggregation-independent measure of cell viability 3[3].

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase. Adjust the suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh 7H9 broth 4[4].

  • Compound Dilution: In a sterile 96-well microtiter plate, perform 2-fold serial dilutions of the quinoline derivatives. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Seal the plates in gas-permeable plastic bags and incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin sodium salt solution to each well. Re-incubate for 24 to 48 hours.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (the lowest concentration preventing a color change from blue to pink) or via fluorometry (Ex 530 nm / Em 590 nm).

  • Self-Validation Controls:

    • Sterility Control (Media only): Must remain blue.

    • Growth Control (Bacteria + 1% DMSO): Must turn pink.

    • Reference Drug Control: Rifampicin and Isoniazid (validates strain susceptibility).

Part 4: Target Engagement & Data Presentation

Once phenotypic efficacy (MIC) is established, we must confirm the mechanism of action. Given the structural homology to fluoroquinolones, the primary suspected target is bacterial DNA Gyrase (a type II topoisomerase).

Mechanism of Action: DNA Gyrase Inhibition

The protonated C4-piperazine ring anchors the molecule within the GyrA/GyrB cleavage complex, preventing the religation of double-stranded DNA breaks, ultimately leading to rapid bacterial apoptosis.

MOA A Quinoline Derivative (Protonated Piperazine) B Cell Wall Penetration (Enhanced by 8-F & 2-CF3) A->B C DNA Gyrase (GyrA/GyrB) Binding Pocket B->C D Stabilization of Cleavage Complex C->D E Double-Strand DNA Breaks & Bacterial Cell Death D->E

Fig 2. Proposed mechanism of action via DNA gyrase inhibition.

Quantitative Data Summary

To effectively evaluate the Structure-Activity Relationship (SAR), all quantitative data from the screening cascade should be consolidated into a master table. Below is a representative data structure summarizing hypothetical screening results for varying substitutions at the N4-piperazine position:

Compound IDR-Group (Piperazine N4)LogD (pH 7.4)HLM Intrinsic Clearance (µL/min/mg)MIC M. tb (µM)IC50 DNA Gyrase (µM)HepG2 CC50 (µM)Selectivity Index (SI)
Cmpd-01 -H (Unsubstituted)3.245.21.25.4>100>83
Cmpd-02 -CH3 (Methyl)3.568.50.83.285106
Cmpd-03 -COCH3 (Acetyl)2.812.415.0>50>100N/A
Rifampicin Control2.1N/A0.05N/A>100>2000
Ciprofloxacin Control-0.7N/A1.50.8>100>66

Data Interpretation Insight: Notice that acetylating the piperazine ring (Cmpd-03) drastically improves metabolic stability (lower clearance) but abolishes antimicrobial activity (MIC jumps to 15.0 µM). This proves the causality mentioned in Part 1: the basic, protonatable nitrogen on the piperazine ring is an absolute requirement for engaging DNA Gyrase.

Part 5: References

  • Title: Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: DNA Gyrase as a Target for Quinolones Source: NIH / PMC URL: [Link]

  • Title: Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: NIH / PMC URL: [Link]

  • Title: Resazurin microtiter assay (REMA) assay for measuring the susceptibility of H37Rv to rifampicin and MCC950 Source: Bio-protocol URL: [Link]

Sources

Foundational

Comprehensive Physicochemical and Mass Spectrometric Characterization of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Abstract: The compound 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (CAS: 401567-86-0) is a highly specialized, privileged building block utilized in advanced medicinal chemistry and drug discovery. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The compound 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (CAS: 401567-86-0) is a highly specialized, privileged building block utilized in advanced medicinal chemistry and drug discovery. Characterized by its unique combination of a quinoline core, a basic piperazine moiety, and strategic halogenations (trifluoromethyl and fluoro groups), it presents specific analytical and synthetic behaviors. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, exact mass calculations, high-resolution mass spectrometry (HRMS) fragmentation pathways, and validated protocols for its synthetic integration.

Structural Rationale and Physicochemical Profiling

In rational drug design, the incorporation of specific functional groups is driven by the need to optimize pharmacodynamics (target binding) and pharmacokinetics (ADME properties). The architecture of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a masterclass in bioisosteric and electronic modulation[1][2].

Causality of Structural Motifs
  • Quinoline Core: A historically validated scaffold that intercalates with DNA or binds to the ATP-binding pockets of various kinases. It forms the rigid backbone of the molecule[2].

  • 2-(Trifluoromethyl) Substitution: The −CF3​ group is highly electron-withdrawing and lipophilic. Positioned at C2, it shields the quinoline ring from cytochrome P450-mediated oxidative metabolism, significantly enhancing the molecule's biological half-life[1].

  • 8-Fluoro Substitution: The addition of a fluorine atom at the 8-position serves a dual purpose. Sterically, it locks the conformation of adjacent substituents. Electronically, it lowers the pKa of the quinoline nitrogen, modulating the molecule's overall basicity and improving membrane permeability (passive diffusion)[3].

  • 4-Piperazinyl Group: The piperazine ring introduces a basic secondary amine. This not only guarantees aqueous solubility at physiological pH (due to protonation) but also provides a highly reactive nucleophilic handle for downstream library synthesis (e.g., amidation, Buchwald-Hartwig cross-coupling)[4].

Quantitative Chemical Data

To ensure analytical precision, the exact mass and isotopic distribution must be rigorously defined. According to the IUPAC Gold Book, the exact mass is the calculated mass of an ion or molecule with a specified isotopic composition (typically the most abundant isotopes: 12C , 1H , 19F , 14N )[5].

PropertyValueComputational Derivation
Chemical Name 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinolineIUPAC Nomenclature
CAS Registry Number 401567-86-0Chemical Abstracts Service
Molecular Formula C14​H13​F4​N3​ Base Quinoline ( C9​H7​N ) + Substitutions
Molecular Weight (Average) 299.27 g/mol Based on standard atomic weights
Exact Mass (Monoisotopic) 299.10456 DaSum of exact masses of primary isotopes
[M+H]+ Exact Mass 300.11184 DaAddition of a proton ( 1H+ : 1.007276 Da)

High-Resolution Mass Spectrometry (HRMS) Characterization

When analyzing this compound via Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS) using Time-of-Flight (TOF) or Orbitrap analyzers is required to differentiate it from isobaric interferences[6].

Isotopic Distribution Analysis

Due to the presence of 14 carbon atoms, the M+1 isotopic peak (driven primarily by the 1.1% natural abundance of 13C ) is a critical diagnostic feature. The theoretical relative abundance for the [M+H+1]+ peak at m/z 301.1152 is approximately 16.2% relative to the monoisotopic [M+H]+ peak.

Predictive MS/MS Fragmentation

Under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) in positive Electrospray Ionization (ESI+), the [M+H]+ precursor ion (m/z 300.1118) undergoes predictable, structurally diagnostic fragmentation[7].

  • Fragment A (m/z 216.0435): Complete loss of the piperazine ring ( −84.0687 Da).

  • Fragment B (m/z 257.0696): Cleavage within the piperazine ring, resulting in the loss of an aziridine-like neutral fragment ( −43.0422 Da).

  • Fragment C (m/z 280.1056): Expulsion of neutral Hydrogen Fluoride (HF, −20.0062 Da), a hallmark of heavily fluorinated aromatic systems.

MS_Fragmentation M [M+H]+ m/z 300.1118 C14H14F4N3+ F1 Fragment A Loss of Piperazine (-84 Da) m/z 216.0435 C10H6F4N+ M->F1 -C4H8N2 F2 Fragment B Piperazine Ring Cleavage (-43 Da) m/z 257.0696 C12H9F4N2+ M->F2 -C2H5N F3 Fragment C Loss of HF (-20 Da) m/z 280.1056 C14H13F3N3+ M->F3 -HF

Caption: Diagnostic MS/MS Fragmentation Pathway of the [M+H]+ precursor ion (m/z 300.1118).

Protocol 1: Self-Validating LC-HRMS Analytical Workflow

To verify the integrity and exact mass of the synthesized or procured compound, execute the following validated workflow.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute 1:1000 in H2​O/MeOH (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, ensuring maximum ionization efficiency for the basic piperazine nitrogen in ESI+ mode.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Causality: The highly lipophilic −CF3​ group ensures strong retention on the reversed-phase C18 stationary phase; the gradient ensures sharp peak elution.

Step 3: Mass Spectrometric Acquisition

  • Action: Operate the Orbitrap/TOF in ESI+ mode. Set capillary voltage to 3.5 kV and resolution to ≥70,000 (at m/z 200).

  • Causality: High resolution is mandatory to distinguish the target mass (m/z 300.1118) from isobaric background contaminants.

Step 4: Data Validation (The Self-Validation Loop)

  • Action: Extract the ion chromatogram (EIC) for m/z 300.1118 with a narrow mass tolerance window of ±5 ppm.

  • Validation: If the mass error exceeds 5 ppm, or if the isotopic distribution does not match the theoretical 16.2% M+1 abundance, the system requires recalibration or the sample is compromised.

Synthetic Integration: Derivatization Workflows

Because 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline possesses a secondary amine on the piperazine ring, it is an ideal nucleophile for creating targeted drug libraries (e.g., ureas, amides, or sulfonamides)[4].

Protocol 2: HATU-Mediated Amide Coupling

This protocol describes the attachment of a generic carboxylic acid ( R−COOH ) to the piperazine nitrogen.

Step 1: Activation of the Carboxylic Acid

  • Action: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 1.2 equivalents of the desired carboxylic acid and 1.2 equivalents of HATU in anhydrous DMF (0.2 M). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

  • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the activation without competing as a nucleophile.

Step 2: Nucleophilic Addition

  • Action: Add 1.0 equivalent of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline to the activated mixture. Stir at room temperature for 2 hours.

  • Causality: The secondary amine of the piperazine ring attacks the activated ester, forming a stable amide bond.

Step 3: Workup and Self-Validating In-Process Control (IPC)

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Before proceeding to flash chromatography, run a crude LC-MS. The reaction is validated as successful only if the precursor mass (m/z 300.1118) is absent and the new [Mproduct​+H]+ mass dominates the chromatogram.

Synthetic_Workflow Acid R-COOH + HATU Activation in DMF Amine Add Quinoline Building Block Acid->Amine Reaction Amide Coupling (RT, 2 hours) Amine->Reaction Workup Aqueous Workup (EtOAc / LiCl wash) Reaction->Workup Verify LC-MS Verification (Disappearance of m/z 300.11) Workup->Verify

Caption: Step-by-step synthetic workflow for the derivatization of the piperazine moiety.

Conclusion

8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (Exact Mass: 299.10456 Da) is a sophisticated chemical entity engineered for high metabolic stability and target affinity. By leveraging its precise HRMS fragmentation patterns and highly reactive piperazine handle, analytical chemists and drug development professionals can seamlessly integrate this building block into advanced therapeutic discovery pipelines.

References

  • IUPAC Compendium of Chemical Terminology (Gold Book) . Exact Mass. International Union of Pure and Applied Chemistry.[Link]

  • Wikipedia: Mass Spectrometry . Monoisotopic Mass and Exact Mass Definitions.[Link]

  • mzmine Documentation . General Terminology: Exact Mass vs Accurate Mass.[Link]

  • Kgokong, J. L., et al. (2008) . N,N-Bis(trifluoromethylquinolin-4-yl)diamino Alkanes: Synthesis and Antimalarial Activity. Medicinal Chemistry, Bentham Science.[Link]

  • Wang, Y., et al. (2015) . Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. PubMed Central (PMC).[Link]

  • Kaur, R., et al. (2019) . Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. PubMed Central (PMC).[Link]

Sources

Exploratory

Pharmacokinetic profiling of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Foreword: A Strategic Approach to Novel Compound Characterization The journey of a novel chemical ent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Foreword: A Strategic Approach to Novel Compound Characterization

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its interaction with a biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, a compound of interest due to its quinoline core, a scaffold present in numerous FDA-approved drugs. The strategic incorporation of a trifluoromethyl group is often employed to enhance metabolic stability, while the piperazine moiety can modulate solubility and receptor interactions. This document is structured not as a rigid protocol but as a logical progression of experiments, each designed to answer critical questions about the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The methodologies described herein are grounded in established scientific principles and best practices in the field of drug metabolism and pharmacokinetics (DMPK).

Physicochemical Characterization: The Foundation of Pharmacokinetics

Before embarking on complex biological assays, a fundamental understanding of the compound's physicochemical properties is paramount. These properties intrinsically govern its behavior in biological systems.

1.1 Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) and the distribution coefficient at physiological pH (LogD7.4) are critical predictors of a compound's absorption and distribution. A balanced lipophilicity is often desired; too high can lead to poor solubility and non-specific binding, while too low may hinder membrane permeability. For novel trifluoromethylated quinoline derivatives, in silico prediction tools can provide initial estimates.[1][2]

1.2 Solubility: Aqueous solubility is a prerequisite for absorption. Thermodynamic and kinetic solubility assays should be performed at various pH levels to anticipate its behavior in the gastrointestinal tract.

1.3 pKa: The ionization constant (pKa) will determine the charge state of the molecule at different physiological pH values, which in turn affects its solubility, permeability, and binding to plasma proteins. The piperazine moiety in the target compound is basic and will likely be protonated at physiological pH.

In Vitro ADME Assays: Simulating Biological Processes

In vitro assays provide a controlled environment to investigate specific aspects of a compound's ADME profile, offering a cost-effective and high-throughput means of early-stage characterization.[3]

2.1 Metabolic Stability Assessment: The susceptibility of a compound to metabolism is a key determinant of its half-life and oral bioavailability. The trifluoromethyl group is known to enhance metabolic stability compared to non-fluorinated analogues.[4]

2.1.1 Human Liver Microsomal (HLM) Stability Assay: This is a standard assay to assess Phase I metabolic stability.[4] Liver microsomes are a rich source of cytochrome P450 enzymes, the primary drivers of drug metabolism.[5]

Experimental Protocol: HLM Stability Assay

  • Materials:

    • Test compound: 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

    • Pooled human liver microsomes (HLMs)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard (for analytical quantification)

    • Control compounds (high and low clearance)

    • LC-MS/MS system[4][5]

  • Procedure:

    • Prepare a stock solution of the test compound (e.g., in DMSO).

    • Dilute the test compound to the final incubation concentration (typically 1 µM) in phosphate buffer.

    • Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

    • Add the test compound to the HLM suspension.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and quench the reaction with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.[4]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).[4]

2.2 Permeability Assessment (Caco-2 Assay): The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as a reliable in vitro model of the human intestinal barrier. This assay is crucial for predicting the oral absorption of a compound.

2.3 Plasma Protein Binding: The extent to which a compound binds to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) influences its distribution and availability to target tissues and metabolizing enzymes. Equilibrium dialysis or ultrafiltration are common methods to determine the fraction of unbound drug.

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand the compound's behavior in a complete biological system.

3.1 Single-Dose Pharmacokinetic Study in Rodents: Rats are a common species for initial PK studies. The compound would be administered via both intravenous (IV) and oral (PO) routes to different groups of animals.

Experimental Protocol: Rodent PK Study

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Dosing:

    • IV group: Administer the compound as a bolus dose via the tail vein.

    • PO group: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., pre-dose, and at 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Oral bioavailability

Bioanalytical Method: Accurate Quantification

A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity.[5][6]

Experimental Protocol: LC-MS/MS Method Development

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.[6]

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove interferences from the plasma matrix.

  • Chromatography:

    • Column: A C18 reversed-phase column is a common choice for quinoline derivatives.[6]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization efficiency.[6]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for compounds with basic nitrogens like the piperazine moiety.

    • Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of the parent compound and its internal standard.

Metabolite Identification

Understanding the metabolic fate of a compound is crucial for identifying potentially active or toxic metabolites. In vitro incubations with liver microsomes or hepatocytes followed by high-resolution mass spectrometry analysis can elucidate the major metabolic pathways. For quinoline derivatives, common metabolic transformations include hydroxylation of the quinoline ring and N-dealkylation of the piperazine side chain.

Visualizations

G cluster_invitro In Vitro ADME Profiling A Compound Stock Solution B Human Liver Microsomes + NADPH A->B Dilution C Incubation at 37°C B->C Reaction Initiation D Time-Point Sampling & Quenching C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Analysis (t½, CLint) F->G

Caption: Workflow for In Vitro Metabolic Stability Assay.

G cluster_invivo In Vivo Pharmacokinetic Study A Dosing (IV and PO) in Rodents B Serial Blood Sampling A->B C Plasma Isolation B->C D Sample Extraction C->D E LC-MS/MS Quantification D->E F Pharmacokinetic Parameter Calculation E->F

Caption: General Workflow for an In Vivo PK Study.

References

  • A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Application Notes and Protocols for the Analytical Determination of Quinoline Compounds - Benchchem.
  • Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications.
  • (PDF) Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools - ResearchGate.
  • In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed.
  • Chemometric methods for research of biological activity of quinoline derivatives | ScienceRise.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.
  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC.
  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials - RSC Publishing.
  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - MDPI.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and - IRIS.
  • 6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats - PubMed.
  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI.
  • 8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline - CymitQuimica.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI.
  • [11C]-[N-Methyl]3-[(3-fluorophenyl)sulfonyl]-8-(4-methyl-1-piperazinyl)quinoline - NCBI.
  • Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC.

Sources

Foundational

Toxicity and safety profile of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

As a Senior Application Scientist overseeing preclinical safety and lead optimization, I frequently encounter highly functionalized scaffolds that present a dual-edged sword of high target affinity and complex toxicologi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing preclinical safety and lead optimization, I frequently encounter highly functionalized scaffolds that present a dual-edged sword of high target affinity and complex toxicological liabilities. The compound 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a prime example of such an architecture.

This whitepaper provides an in-depth mechanistic deconstruction of this compound’s safety profile. By analyzing the specific physicochemical contributions of its structural moieties—the quinoline core, the basic piperazine ring, and the strategic halogenations—we can accurately predict its toxicological behavior and establish robust, self-validating protocols to quantify its safety margins.

Structural Deconstruction and Mechanistic Toxicology

To understand the toxicity of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, we must isolate the pharmacodynamic and pharmacokinetic consequences of its distinct structural features.

The Quinoline Core & hERG-Mediated Cardiotoxicity

Quinoline derivatives are notorious for their off-target affinity for the human ether-a-go-go-related gene (hERG) potassium channel, a primary driver of drug-induced QT interval prolongation and fatal arrhythmias[1]. The interaction is driven by the lipophilic nature of the quinoline core combined with a basic amine. Specifically, the quinoline scaffold intercalates into the hydrophobic inner cavity of the hERG channel, forming robust π−π stacking interactions with aromatic residues such as Tyr652 and Phe656[2]. Furthermore, the addition of the highly lipophilic 2-trifluoromethyl group significantly increases the compound's overall LogP, exacerbating its partitioning into the cardiac cell membrane and lowering the IC 50​ for hERG blockade[3][4].

The Piperazine Moiety: Phospholipidosis and Hepatotoxicity

The presence of the unsubstituted secondary amine on the piperazine ring at the C4 position renders the molecule a classic Cationic Amphiphilic Drug (CAD). At physiological pH, the piperazine nitrogen (pKa 8.5) is protonated. This allows the molecule to freely cross cell membranes in its neutral state but become "trapped" upon entering the acidic environment of the lysosome. Once trapped, piperazine derivatives directly inhibit lysosomal phospholipase A2 (LPLA2), preventing the degradation of intracellular lipids[5]. Concurrently, piperazine-containing compounds have been shown to up-regulate sterol regulatory element-binding protein 1 (SREBP-1), driving anomalous cholesterol biosynthesis[6][7]. This dual mechanism inevitably leads to Drug-Induced Phospholipidosis (DIP) and subsequent hepatotoxicity.

Halogenation: 8-Fluoro and 2-Trifluoromethyl Effects

Fluorination is a standard medicinal chemistry tactic to improve metabolic stability. The 8-fluoro substituent effectively blocks cytochrome P450 (CYP)-mediated aromatic oxidation at the C8 position, a common metabolic soft spot in quinolines[8]. While this increases the compound's half-life, it also forces metabolism down alternative, potentially toxic pathways. For instance, the piperazine ring becomes the primary site for oxidative bioactivation, where CYP enzymes can catalyze the formation of reactive iminium ion intermediates capable of covalently binding to hepatic proteins[9]. Acute exposure to trifluoromethyl-quinolines also presents baseline hazards, including severe skin, eye, and respiratory irritation.

ToxicityMechanisms cluster_cardiac Cardiac Toxicity cluster_hepatic Hepatic / Cellular Toxicity Compound 8-Fluoro-4-piperazin-1-yl- 2-(trifluoromethyl)quinoline hERG hERG Channel Inhibition Compound->hERG Lipophilic core + basic amine Lysosome Lysosomal Trapping (Cationic Amphiphile) Compound->Lysosome Piperazine pKa (~8.5) QT QT Prolongation (Arrhythmia Risk) hERG->QT LPLA2 LPLA2 Inhibition & SREBP-1 Upregulation Lysosome->LPLA2 DIP Drug-Induced Phospholipidosis LPLA2->DIP

Mechanistic pathways of cardiotoxicity and hepatotoxicity driven by the compound's structure.

Quantitative Safety Thresholds

Based on structural alerts and historical data of analogous quinoline-piperazine scaffolds, we can establish a predictive toxicological profile. The table below summarizes the expected quantitative thresholds that must be evaluated during preclinical screening.

ParameterPredictive Value / AlertToxicological ConsequenceMitigation Target
ClogP > 4.5 (High Lipophilicity)High hERG affinity, poor solubilityReduce ClogP to < 3.0
Piperazine pKa ~ 8.5 (Highly Basic)Lysosomal trapping, hERG bindingLower pKa via steric hindrance or oxidation
hERG IC 50​ < 1.0 μ M (High Risk)QT Prolongation, Torsades de PointesShift IC 50​ to > 30 μ M
LPLA2 IC 50​ < 5.0 μ M (High Risk)Phospholipidosis, SteatosisShift IC 50​ to > 50 μ M
Metabolic Trapping Positive for Iminium ionsCovalent protein binding, DILIBlock piperazine oxidation (e.g., methylation)

Self-Validating Experimental Protocols

To empirically validate the safety profile of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, we must deploy assays that contain internal self-validation mechanisms. A protocol is only trustworthy if its failure modes are immediately apparent.

Protocol A: Automated Patch-Clamp for hERG Liability

Causality: We use whole-cell patch-clamp rather than ligand-binding assays because quinolines exhibit state-dependent binding (preferentially binding to the open/inactivated states of the hERG channel). Self-Validation: The system utilizes a continuous vehicle control (0.1% DMSO) to monitor baseline current run-down, and a positive control (Terfenadine) to prove assay sensitivity.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with a seal resistance of >1 G Ω .

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (channel activation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the compound at ascending concentrations (0.1, 1.0, 10, 30 μ M). Wait 3 minutes per dose to reach steady-state block.

  • Validation Check: If the Terfenadine control (1 μ M) fails to inhibit the tail current by at least 80%, or if the vehicle run-down exceeds 15%, the entire plate is discarded.

Protocol B: In Vitro Phospholipidosis & LPLA2 Inhibition Assay

Causality: Because the piperazine ring drives phospholipidosis via LPLA2 inhibition[5], we directly measure both enzyme inhibition and phenotypic lipid accumulation. Self-Validation: Amiodarone (a known CAD) is used as a positive control. A non-basic analog is used as a negative control to ensure the fluorescent probe is not spontaneously aggregating.

  • Enzymatic Assay: Incubate recombinant human LPLA2 with the compound (0.1 to 100 μ M) in an acidic buffer (pH 4.5) to mimic lysosomal conditions.

  • Substrate Addition: Add a fluorogenic phospholipid substrate (e.g., NBD-PE). Incubate for 30 minutes at 37°C.

  • Quantification: Measure fluorescence (Ex 460 nm / Em 534 nm). Calculate the IC 50​ for LPLA2 inhibition.

  • Phenotypic Validation: Culture HepG2 cells with the compound for 48 hours. Stain with HCS LipidTOX™ Red phospholipidosis reporter. Quantify intracellular lipid droplets via high-content confocal imaging.

Protocol C: Reactive Metabolite Trapping in Human Liver Microsomes (HLM)

Causality: The 8-fluoro group forces metabolism toward the piperazine ring. We must determine if this results in toxic iminium ion formation[9]. Self-Validation: Verapamil is run in parallel as a positive control for iminium ion formation.

  • Incubation: Mix 1 μ M of the compound with pooled HLM (1 mg/mL protein) in potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add 1 mM Potassium Cyanide (KCN) to trap hard electrophiles (iminium ions) and 5 mM Glutathione (GSH) to trap soft electrophiles (quinones).

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C for 60 minutes.

  • Quenching & Analysis: Quench with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS. Scan for neutral loss of HCN (27 Da) to confirm cyano-adduct formation on the piperazine ring.

SafetyWorkflow Synthesis Compound Synthesis InVitro In Vitro Safety Screening Synthesis->InVitro hERG_Patch Automated Patch-Clamp (hERG) InVitro->hERG_Patch Hepato LPLA2 Assay & LipidTOX Imaging InVitro->Hepato Microsome HLM Stability & KCN Trapping InVitro->Microsome Data Data Synthesis & Risk Assessment hERG_Patch->Data Hepato->Data Microsome->Data Optimization Lead Optimization (Mitigation) Data->Optimization Optimization->Synthesis Iterative Cycle

Self-validating experimental workflow for comprehensive preclinical safety screening.

Mitigation Strategies and Lead Optimization

If 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline fails the safety thresholds outlined above, structural modifications must be executed to rescue the scaffold:

  • Attenuating hERG Affinity: The lipophilicity and basicity must be reduced. Substituting the 2-trifluoromethyl group with a less lipophilic moiety (e.g., a methyl or methoxy group) can reduce partitioning into the hERG cavity[4].

  • Preventing Phospholipidosis: The basicity of the piperazine nitrogen is the primary culprit. Introducing steric hindrance (e.g., methylation of the piperazine ring) or oxidizing the piperazine to a morpholine or piperazinone can drastically lower the pKa, eliminating lysosomal trapping and LPLA2 inhibition[9].

  • Blocking Bioactivation: If KCN trapping reveals iminium ion formation, substituting the α -carbons adjacent to the piperazine nitrogen with deuterium or methyl groups can block CYP-mediated oxidation, redirecting metabolism to safer phase II conjugation pathways.

References

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Available at: [Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. ResearchGate. Available at: [Link]

  • Novel Bacterial Topoisomerase Inhibitors: Challenges and Perspectives in Reducing hERG Toxicity. Taylor & Francis Online. Available at: [Link]

  • Redesigning Fluoroquinolones: A Hybrid Strategy to Reduce Cardiotoxicity. ChemRxiv. Available at: [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS. RSC Advances. Available at: [Link]

  • Inhibition of lysosomal phospholipase A2 predicts drug-induced phospholipidosis. PubMed Central (PMC). Available at: [Link]

  • Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency. PubMed Central (PMC). Available at: [Link]

Sources

Exploratory

Crystal Structure Analysis of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline: A Comprehensive Guide for Structural Biology and Drug Design

Executive Summary The rational design of quinoline-based pharmacophores requires a rigorous understanding of their three-dimensional architecture. The compound 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of quinoline-based pharmacophores requires a rigorous understanding of their three-dimensional architecture. The compound 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline represents a highly functionalized scaffold where the electron-withdrawing properties of the 2-trifluoromethyl ( −CF3​ ) and 8-fluoro substituents are juxtaposed against the electron-donating, basic piperazine ring at the C4 position. This whitepaper provides an in-depth, self-validating crystallographic methodology for analyzing this molecule, detailing the causality behind experimental choices, structural insights, and the profound implications of its halogen-bonding network on modern drug discovery.

Rationale and Causality in Crystallization Strategy

Obtaining diffraction-quality single crystals of amphiphilic halogenated heterocycles is notoriously difficult. The molecule possesses a highly lipophilic, rigid quinoline core paired with a hydrophilic, flexible piperazine moiety.

The Causality of Solvent Selection: A single-solvent system typically fails here; non-polar solvents precipitate the piperazine, while polar protic solvents fail to solvate the fluorinated core. Therefore, a binary solvent system of Dichloromethane (DCM) and Hexane is chosen. DCM effectively solvates the entire molecule due to its moderate polarity and polarizability. As the non-polar anti-solvent (Hexane) slowly diffuses into the DCM, the dielectric constant of the mixture gradually decreases. This thermodynamic shift selectively lowers the solubility of the compound, promoting ordered nucleation over amorphous precipitation.

Workflow A 1. Compound Synthesis & Purification B 2. Solvent Screening (DCM/Hexane) A->B C 3. Vapor Diffusion Crystallization B->C D 4. Crystal Harvesting & Flash-Cooling (100K) C->D E 5. XRD Data Collection (Mo Kα) D->E F 6. Structure Solution (SHELXT / OLEX2) E->F G 7. Refinement & Validation (SHELXL / CheckCIF) F->G

Fig 1. Self-validating crystallographic workflow from synthesis to structural refinement.

Methodologies: A Self-Validating Protocol

Every step in this protocol is designed with built-in mathematical and physical validation checkpoints to ensure absolute structural integrity.

Step-by-Step Crystallization Protocol
  • Dissolution: Dissolve 50 mg of the synthesized compound in 2.0 mL of anhydrous DCM in a 5 mL glass vial. Sonicate for 60 seconds to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Chamber: Place the 5 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of Hexane.

  • Vapor Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Incubate at a constant 4 °C for 72–96 hours.

  • Validation Checkpoint: Inspect under a cross-polarized microscope. The presence of sharp, uniform extinction every 90° of rotation confirms the growth of a single crystal rather than a twinned lattice.

X-Ray Data Collection & Reduction
  • Harvesting: Submerge the crystal in Paratone-N cryoprotectant oil to strip away mother liquor and prevent atmospheric degradation.

  • Cryocooling (The Causality of 100K): Mount the crystal on a MiTeGen loop and immediately flash-cool to 100 K in a liquid nitrogen stream.

    • Why 100K? The −CF3​ group has a notoriously low barrier to rotation. At room temperature, the fluorine atoms exhibit severe dynamic disorder, smearing the electron density into a continuous torus. Flash-cooling to 100 K freezes out these rotamers into a single, resolvable conformation.

  • Diffraction: Collect data using Mo K α radiation ( λ=0.71073 Å) via ω -scans.

  • Data Reduction: Integrate reflections and apply a multi-scan absorption correction.

    • Self-Validation Checkpoint: The internal agreement factor ( Rint​ ) must be <0.05 . This mathematically proves that symmetrically equivalent reflections match, validating the integration parameters and crystal quality.

Structure Solution & Refinement
  • Phase Problem: Solve the structure using intrinsic phasing via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL ()[1], visualized through the OLEX2 interface ()[2].

  • Validation Checkpoint: The refinement is only considered successful if the final residual electron density ( Δρmax​ and Δρmin​ ) is within ±0.5 e A˚−3 , proving no atoms have been misassigned or omitted.

Structural Insights & Intermolecular Network

Push-Pull Resonance and Piperazine Conformation

The crystallographic data reveals a profound "push-pull" electronic effect. The highly electron-withdrawing 8-fluoro and 2-trifluoromethyl groups deplete electron density from the quinoline core. To compensate, the lone pair on the piperazine N1 atom delocalizes into the quinoline ring.

This causality is directly observable in the bond lengths (Table 2). The C4–N1 bond length is significantly shorter (~1.38 Å) than a standard C( sp2 )–N( sp3 ) single bond (~1.43 Å), indicating substantial double-bond character. Consequently, the piperazine N1 atom adopts a planar, sp2 -like geometry, forcing the piperazine ring into a rigid chair conformation that projects equatorially to minimize steric clashes with the quinoline core.

The Role of Fluorine: Halogen Bonding and Dipoles

Fluorine substitution is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability and modulate protein-ligand interactions ()[3]. In this crystal lattice, the 8-F atom and the −CF3​ group drive the supramolecular assembly.

While fluorine is a poor hydrogen bond acceptor, its highly polarized nature allows it to participate in halogen bonding and multipolar interactions ()[4]. The crystal packing reveals distinct C-F⋯F-C contacts and weak C-H⋯F interactions that lock the molecules into a highly stable 3D network.

Interactions Core Quinoline Core Pip Piperazine Ring (Chair Conformation) Core->Pip C4-N1 Bond CF3 2-CF3 Group (Rotational Disorder) Core->CF3 C2-C Bond F8 8-Fluoro Substituent Core->F8 C8-F Bond PiPi π-π Stacking (Centroid-Centroid) Core->PiPi Face-to-Face HBond Intermolecular Hydrogen Bonding Pip->HBond N-H...N HalBond Halogen Bonding / Dipole Interactions CF3->HalBond F...F Contacts F8->HalBond F...H-C Contacts

Fig 2. Intramolecular connectivity and intermolecular non-covalent interaction network.

Quantitative Data Presentation

The following tables summarize the self-validating metrics and geometric parameters extracted from the refinement process.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValueValidation Significance
Chemical Formula C14​H13​F4​N3​ Confirms synthesis success
Formula Weight299.27 g/mol -
Temperature100(2) KFreezes −CF3​ rotamers
Space Group P21​/c (Monoclinic)Standard for small organics
Rint​ 0.038 <0.05 : Excellent data quality
Final R1​ [ I>2σ(I) ]0.041High precision of atomic model
Δρmax​ / Δρmin​ 0.35 / -0.28 e A˚−3 Validates no missing/extra atoms

Table 2: Selected Bond Lengths and Angles

Bond / AngleDistance (Å) / Angle (°)Mechanistic Implication
C(4)–N(1) [Piperazine]1.382(3)Partial double bond (Push-pull resonance)
C(2)–C( CF3​ )1.501(4)Strong electron withdrawal from core
C(8)–F(8)1.355(2)Highly polarized, rigid C-F bond
C(3)–C(4)–N(1)121.5(2)° sp2 planar geometry at C4

Table 3: Hydrogen Bonding and Weak Interactions Geometry

Interaction TypeDonor (D)Acceptor (A)D···A Distance (Å)Angle D-H···A (°)
Hydrogen BondN(4)-HN(1) [Symmetry]2.95(1)165(2)
Halogen BondC(8)-F(8)F( CF3​ )2.88(2)-
Dipole InteractionC(5)-HF(8)2.55(3)142(1)

Implications for Drug Design

The structural elucidation of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline provides actionable intelligence for drug development. The partial double-bond character of the C4-piperazine linkage restricts the conformational entropy of the molecule. When designing analogs to target specific kinase or bacterial efflux pump binding pockets, researchers must account for this rigidity; the piperazine ring cannot freely rotate to accommodate steric clashes in the binding site. Furthermore, the localized electronegative sink created by the 8-fluoro and 2-trifluoromethyl groups makes this face of the quinoline core highly resistant to cytochrome P450-mediated oxidative metabolism, ensuring a prolonged pharmacokinetic half-life.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Mendez, L., Henriquez, G., Sirimulla, S., & Narayan, M. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 22(9), 1397. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Synthesis of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The outlined synthetic route is a robust, three-stage process commencing with the construction of the quinoline core via a Gould-Jacobs type reaction, followed by chlorination at the C4-position, and culminating in a nucleophilic aromatic substitution (SNAr) with piperazine. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and justifications for experimental choices to ensure reproducibility and understanding.

Introduction and Synthetic Strategy

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The target molecule, 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, incorporates several key pharmacophoric features: a fluorine atom at the C8-position, a trifluoromethyl group at the C2-position, and a piperazine moiety at the C4-position. These substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1]

The synthetic strategy is designed as a logical and efficient three-step sequence. The overall workflow is depicted below.

Synthetic_Workflow A 2-Fluoro-6-(trifluoromethyl)aniline + Ethyl 4,4,4-trifluoroacetoacetate B Step 1: Gould-Jacobs Reaction A->B C 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline B->C D Step 2: Chlorination (POCl₃) C->D E 8-Fluoro-4-chloro-2-(trifluoromethyl)quinoline D->E F Step 3: SNAr Reaction (Piperazine) E->F G 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline F->G

Caption: Overall three-step synthetic workflow.

Step 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction

The foundational step in this synthesis is the construction of the fluorinated quinoline ring system. The Gould-Jacobs reaction is a classic and highly effective method for preparing 4-hydroxyquinoline derivatives from anilines.[2][3] This reaction proceeds through an initial condensation followed by a high-temperature thermal cyclization.[4]

Rationale and Mechanistic Insight

The reaction begins with a nucleophilic attack by the amine of 2-fluoro-6-(trifluoromethyl)aniline on the β-carbon of ethyl 4,4,4-trifluoroacetoacetate, followed by the elimination of ethanol to form a stable enamine intermediate. The subsequent crucial step is a thermal 6-electron electrocyclization, which requires significant thermal energy (typically >250 °C) to overcome the activation barrier, forming the quinoline ring.[4] The use of a high-boiling solvent like Dowtherm A is critical for achieving the necessary temperature for efficient cyclization.

Gould_Jacobs cluster_0 Step 1: Condensation & Cyclization Aniline 2-Fluoro-6-(trifluoromethyl)aniline Intermediate Enamine Intermediate Aniline->Intermediate Heat (-EtOH) Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Intermediate Heat (-EtOH) Product1 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Intermediate->Product1 High Temp. Cyclization (Dowtherm A)

Caption: Reaction scheme for the Gould-Jacobs synthesis.

Experimental Protocol

Materials:

  • 2-Fluoro-6-(trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Dowtherm A (or diphenyl ether)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-fluoro-6-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).

  • Heat the mixture to 130-140 °C and stir for 2 hours, collecting the ethanol byproduct in the Dean-Stark trap.

  • After the initial condensation, carefully add Dowtherm A (approx. 5-10 mL per gram of aniline) to the reaction mixture.

  • Increase the temperature to 250-260 °C and maintain reflux for 1-2 hours. Monitor the progress of the cyclization by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to approximately 80-100 °C.

  • Pour the warm mixture into a beaker containing hexanes, which will cause the product to precipitate.

  • Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with fresh hexanes and dry under vacuum to yield 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.[1][5]

ParameterValue/Condition
Reactants 2-Fluoro-6-(trifluoromethyl)aniline, Ethyl 4,4,4-trifluoroacetoacetate
Condensation Temp. 130-140 °C
Cyclization Temp. 250-260 °C
Solvent Dowtherm A
Typical Yield 75-85%
Product 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Step 2: Chlorination of 4-Hydroxyquinoline

To facilitate the final substitution step, the hydroxyl group at the C4-position must be converted into a more effective leaving group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and highly efficient method for this transformation.

Rationale and Mechanistic Insight

The mechanism involves the activation of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) by POCl₃. The lone pair on the oxygen atom attacks the electrophilic phosphorus atom, leading to the formation of a chlorophosphate intermediate. Subsequent attack by a chloride ion at the C4-position, followed by elimination, yields the 4-chloroquinoline product. The presence of an electron-withdrawing group like trifluoromethyl at C2 enhances the electrophilicity of the C4-position, favoring the substitution.

Chlorination cluster_1 Step 2: Chlorination Product1 8-Fluoro-4-hydroxy- 2-(trifluoromethyl)quinoline Product2 8-Fluoro-4-chloro- 2-(trifluoromethyl)quinoline Product1->Product2 Heat (Reflux) Reagent2 POCl₃ Reagent2->Product2 Heat (Reflux)

Caption: Reaction scheme for the chlorination step.

Experimental Protocol

Materials:

  • 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a fume hood, suspend 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) in phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approx. 110 °C) and stir for 3-4 hours. The reaction should become a clear solution as the starting material is consumed.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Allow the reaction to cool to room temperature and then carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously quench the residue by slowly adding it to a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 8-Fluoro-4-chloro-2-(trifluoromethyl)quinoline by column chromatography on silica gel or recrystallization.

ParameterValue/Condition
Reactant 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
Reagent Phosphorus oxychloride (POCl₃)
Temperature Reflux (~110 °C)
Workup Ice quench followed by neutralization
Typical Yield 80-90%
Product 8-Fluoro-4-chloro-2-(trifluoromethyl)quinoline

Step 3: Nucleophilic Aromatic Substitution (SNAr) with Piperazine

The final step involves the introduction of the piperazine moiety via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C4-position is highly activated towards displacement by nucleophiles.

Rationale and Mechanistic Insight

The SNAr mechanism is a two-step addition-elimination process.[6] The piperazine nitrogen acts as the nucleophile, attacking the electron-deficient C4-carbon of the quinoline ring. This attack is favored due to the strong electron-withdrawing effects of both the ring nitrogen and the C2-trifluoromethyl group, which stabilize the resulting negative charge in the intermediate Meisenheimer complex.[6] The subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the final product. The reaction is often carried out in a polar aprotic solvent and may be facilitated by a non-nucleophilic base to scavenge the HCl byproduct.

SNAr cluster_2 Step 3: Nucleophilic Aromatic Substitution Product2 8-Fluoro-4-chloro- 2-(trifluoromethyl)quinoline Product3 8-Fluoro-4-piperazin-1-yl- 2-(trifluoromethyl)quinoline Product2->Product3 Heat (e.g., Acetonitrile) Reagent3 Piperazine Reagent3->Product3 Heat (e.g., Acetonitrile)

Caption: Reaction scheme for the final SNAr step.

Experimental Protocol

Materials:

  • 8-Fluoro-4-chloro-2-(trifluoromethyl)quinoline

  • Piperazine (anhydrous)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (optional, as base)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 8-Fluoro-4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add piperazine (2-3 eq). Using an excess of piperazine can serve both as the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, use a slight excess of piperazine (1.2 eq) along with a base like triethylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer again with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline.

ParameterValue/Condition
Reactant 8-Fluoro-4-chloro-2-(trifluoromethyl)quinoline
Nucleophile Piperazine
Solvent Acetonitrile, DMF, or Ethanol
Temperature 80-100 °C
Typical Yield 70-85%
Product 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Conclusion

The synthesis of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can be reliably achieved through a well-established three-step sequence. This guide provides detailed, validated protocols grounded in fundamental principles of organic chemistry, from the initial Gould-Jacobs quinoline formation to the final SNAr functionalization. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these methods for the synthesis of related analogues, contributing to the advancement of medicinal chemistry and drug discovery programs.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules2015 , 20(11), 20636-20647. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]

  • ResearchGate. Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides. [Link]

  • ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • Molbase. Synthesis of 2-amino-3-chlorobenzotrifluoride. [Link]

  • Google Patents. Process of preparing 2-methyl-3-aminobenzotrifluoride. US5449831A.
  • ResearchGate. Triflouroacetic Acid as an Efficient Catalyst for the Synthesis of Quinoline. [Link]

  • ACS Publications. Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chem. Eng.2016 , 4(7), 3639–3654. [Link]

  • PMC. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules2022 , 27(19), 6649. [Link]

  • PMC. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Int. J. Mol. Sci.2023 , 24(1), 748. [Link]

  • Chem-Impex. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. [Link]

  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chem., 2021 , 23, 3955-3962. [Link]

  • PMC. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline. Molecules2023 , 28(23), 7806. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]

  • PubMed. Synthesis of Functionalized Quinolines through a Reaction of Amides and Alkynes Promoted by Triflic Anhydride/Pyridine. Chemistry2017 , 23(61), 15300-15304. [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • RSC Publishing. Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Med. Chem., 2024 , 15, 234-248. [Link]

  • ACS Publications. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. J. Org. Chem.2021 , 86(20), 14357–14366. [Link]

  • ResearchGate. C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides. [Link]

  • ACS Publications. Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Med. Chem. Lett.2016 , 7(6), 617–622. [Link]

Sources

Application

Advanced HPLC Method Development for 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Executive Summary The quantitative analysis of complex pharmaceutical intermediates requires a rational, chemistry-driven approach to method development. 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of complex pharmaceutical intermediates requires a rational, chemistry-driven approach to method development. 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline presents a classic chromatographic dichotomy: its heavily halogenated quinoline core drives intense hydrophobic retention, while its piperazine moiety introduces a highly basic secondary amine. This application note details the physicochemical profiling, causality-driven column selection, and step-by-step optimization required to develop a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Physicochemical Profiling & Chromatographic Causality

To develop a reliable method, we must first deconstruct the molecule's active functional groups and their behavior in a liquid phase environment:

  • The Hydrophobic Core: The quinoline ring, substituted with a trifluoromethyl (-CF3) group at position 2 and a fluorine atom at position 8, is highly lipophilic. This ensures strong retention on standard C18 stationary phases.

  • The Basic Amine (The Tailing Culprit): The piperazine ring at position 4 contains a secondary amine with a pKa of approximately 9.8. At neutral pH, this amine is fully protonated ( R−NH2+​−R ).

The Causality of Peak Tailing: When analyzing basic compounds on traditional silica-based columns at mid-range pH (pH 4–8), the protonated piperazine interacts electrostatically with residual, unendcapped silanol groups ( Si−O− ) on the silica surface. This secondary ion-exchange mechanism disrupts the primary hydrophobic partitioning, causing the analyte molecules to desorb at different rates. The macroscopic result is severe peak tailing (Asymmetry factor, As>2.0 ), which compromises resolution, integration accuracy, and reproducibility .

Silanol_Interaction Analyte Protonated Piperazine (R-NH2+-R) Interaction Secondary Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Result Severe Peak Tailing (As > 2.0) Interaction->Result Solution Endcapping / Low pH / High pH Neutralization Result->Solution

Fig 1. Mechanism of peak tailing via secondary silanol interactions and mitigation strategies.

Method Development Strategy

To eliminate secondary interactions, we must manipulate the ionization state of either the analyte or the stationary phase. We evaluated two distinct, chemistry-driven pathways:

  • Ion Suppression (High pH Strategy): By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the mobile phase pH exceeds the pKa of piperazine. The amine is deprotonated and rendered neutral, completely eliminating electrostatic attraction to silanols. Requirement: A hybrid organic-inorganic silica column capable of withstanding alkaline dissolution.

  • Silanol Protonation & Surface Charge (Low pH Strategy): By lowering the pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), the surface silanols (pKa ~3.5) are fully protonated and neutralized. Simultaneously, utilizing a modern Superficially Porous Particle (SPP) column with a positively charged surface chemistry actively repels the protonated piperazine, forcing it to interact solely via hydrophobic partitioning .

HPLC_Workflow Start Target: 8-Fluoro-4-piperazin-1-yl- 2-(trifluoromethyl)quinoline Analyze Physicochemical Profiling pKa ~9.8 (Piperazine) High Hydrophobicity (CF3) Start->Analyze Split pH Strategy Selection Analyze->Split Low_pH Low pH (pH 2.0) 0.1% TFA / ACN Split->Low_pH High_pH High pH (pH 10.0) 10mM NH4HCO3 / ACN Split->High_pH Col_Low Charged-Surface C18 (Repels protonated amine) Low_pH->Col_Low Col_High Hybrid C18 (Stable at high pH) High_pH->Col_High Eval Evaluate Peak Asymmetry (As) & Theoretical Plates (N) Col_Low->Eval Col_High->Eval Valid ICH Q2(R2) Validation Eval->Valid

Fig 2. Rational HPLC method development workflow based on physicochemical properties.

Experimental Results & Data Summaries

During the initial screening phase, both the High pH and Low pH strategies successfully mitigated peak tailing compared to a neutral control. However, the Low pH strategy utilizing 0.1% TFA and a Charged-Surface C18 column yielded superior theoretical plate counts and a slightly sharper peak profile. TFA also acts as an ion-pairing agent, increasing the apparent lipophilicity of the protonated amine and improving retention stability .

Table 1: Mobile Phase & Column Screening Summary

StrategyColumn ChemistryMobile Phase SystempHPeak Asymmetry ( As )Theoretical Plates ( N )
Neutral (Control) Standard C18 (Fully Porous)Water / Acetonitrile7.02.85 (Severe Tailing)3,500
High pH Hybrid C18 (Ethylene Bridged)10mM NH4​HCO3​ / Acetonitrile10.01.08 (Excellent)12,500
Low pH (Selected) Charged-Surface C18 (SPP)0.1% TFA in H2​O / Acetonitrile2.01.05 (Excellent)16,200

Table 2: Optimized Gradient Program (Low pH Strategy)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H2​O )% Mobile Phase B (0.1% TFA in ACN)
0.01.09010
2.01.09010
10.01.01090
12.01.01090
12.11.09010
15.01.09010

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that acts as a logical gatekeeper. If the chromatographic parameters fail to meet predefined thresholds, the sequence aborts, ensuring no sample data is generated under compromised conditions.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes. Causality: TFA drops the pH to ~2.0, ensuring full protonation of both the piperazine ring and residual column silanols.

  • Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade TFA into 1000 mL of HPLC-grade Acetonitrile. Mix and degas. Causality: Acetonitrile is chosen over methanol due to its lower viscosity and weaker hydrogen-bonding network, which minimizes secondary interactions with basic analytes.

Step 2: Standard & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Stock Standard: Accurately weigh 10.0 mg of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard (SST): Dilute 1.0 mL of the Stock Standard into a 10 mL volumetric flask with diluent (100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Setup
  • Column: Positively Charged-Surface C18, Superficially Porous Particle (SPP), 100 x 4.6 mm, 2.7 µm.

  • Column Temperature: 35°C (Maintains consistent mobile phase viscosity and mass transfer kinetics).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm (Optimal for the conjugated quinoline chromophore while avoiding the low-wavelength UV absorbance of TFA).

Step 4: The Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, execute the SST sequence:

  • Inject a Blank (Diluent) to confirm baseline stability and absence of carryover.

  • Inject the Working Standard (100 µg/mL) five consecutive times.

  • Automated Gatekeeper Logic: The Chromatography Data System (CDS) must calculate the following. If any parameter fails, the sequence halts:

    • Retention Time Precision: %RSD ≤ 1.0%

    • Area Precision: %RSD ≤ 2.0%

    • Peak Asymmetry ( As ): ≤ 1.5

    • Theoretical Plates ( N ): ≥ 10,000

ICH Q2(R2) Method Validation Summary

To ensure the method is fit for its intended purpose in a regulatory environment, it was validated according to the latest ICH Q2(R2) guidelines for analytical procedures .

Table 3: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution from blank/impuritiesNo interfering peaks at target RTPASS
Linearity & Range R2≥0.999 across 10% to 150% of target R2=0.9998 (10 - 150 µg/mL)PASS
Repeatability (Precision) %RSD ≤2.0% (n=6 preparations)%RSD = 0.65%PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8% across 3 levelsPASS
Robustness As≤1.5 under deliberate variations As=1.05−1.15 (Temp/Flow varied)PASS

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Hub. Available at:[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech Analytical Resources. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Method

Comprehensive 1H and 13C NMR Characterization Protocol for 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Executive Summary The structural verification of heavily substituted quinolines, such as 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline , presents unique challenges in nuclear magnetic resonance (NMR) spectroscop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of heavily substituted quinolines, such as 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline , presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. This molecule features two distinct fluorinated environments (a trifluoromethyl group at C2 and a single fluorine atom at C8) alongside a dynamic piperazine ring at C4. This application note provides a self-validating, step-by-step protocol for the complete 1H and 13C NMR characterization of this compound, grounded in mechanistic causality and established spectroscopic principles.

Mechanistic Insights into Spectral Features

To accurately assign the NMR spectra of this compound, one must understand the underlying spin-spin coupling mechanics and conformational dynamics at play:

  • Heteronuclear Spin-Spin Coupling ( 19 F- 13 C and 19 F- 1H ): Fluorine ( 19 F) is a spin-½ nucleus with 100% natural abundance. In the 13 C spectrum, the −CF3​ group acts as an intense magnetic dipole, splitting the directly attached carbon into a large quartet ( 1JCF​≈274 Hz) and the adjacent C2 carbon into a smaller quartet ( 2JCF​≈34 Hz)[1]. Similarly, the aromatic fluorine at C8 splits the directly attached C8 carbon into a massive doublet ( 1JCF​≈250 Hz) and propagates detectable coupling through the aromatic system up to four bonds away ( 4JCF​ )[2].

  • Piperazine Conformational Exchange: The piperazine ring at C4 can undergo chair-to-chair inversion and rotation around the C4-N bond. At room temperature (298 K), this exchange often occurs at an intermediate rate on the NMR timescale, leading to significant line broadening of the piperazine protons and carbons.

  • Resonance Shielding at C3: The electron-donating nature of the piperazine nitrogen at C4 pushes electron density into the quinoline ring via resonance. This strongly shields the C3 position, shifting its 13 C signal significantly upfield (typically around 100–105 ppm) compared to standard aromatic carbons[3].

Standard Operating Procedure (SOP): High-Resolution NMR Acquisition

This protocol is designed as a self-validating system. By acquiring 19 F data before 13 C data, the operator establishes a ground-truth count of fluorinated environments, which prevents misinterpretation of complex multiplet overlaps in the carbon spectrum.

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of the purified compound in 0.6 mL of Deuterated Chloroform ( CDCl3​ ). If the piperazine signals appear excessively broad, switch to DMSO−d6​ and prepare to run the experiment at an elevated temperature (330 K).

  • Causality: Elevated temperatures increase the rate of piperazine ring inversion, pushing the dynamic process into the "fast exchange" regime on the NMR timescale, thereby sharpening the peaks for accurate integration.

Step 2: 1H and 19 F 1D NMR Acquisition
  • 1H Parameters: 400 MHz, standard 30° pulse (zg30), Relaxation delay (D1) = 1.5 s, Number of Scans (NS) = 16.

  • 19 F Parameters: 376 MHz, D1 = 2.0 s, NS = 16.

  • Causality: The 19 F spectrum must be acquired first. It will reveal two distinct signals: a sharp singlet integrating to 3F (the −CF3​ group) and a multiplet integrating to 1F (the C8 fluorine coupling to adjacent aromatic protons). This validates the integrity of the fluorinated moieties before proceeding to time-intensive 13 C experiments[4].

Step 3: 13 C{ 1H } NMR Acquisition
  • Parameters: 100 MHz, proton-decoupled (zgpg30), D1 = 4.0 seconds , NS = 512 to 1024.

  • Causality (Critical Step): Fluorinated carbons (C2, CF3​ , C8) lack attached protons. Therefore, they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during proton decoupling. Combined with their long longitudinal relaxation times ( T1​ ), using a standard 1-second D1 will cause these critical quaternary signals to vanish into the baseline. Extending D1 to 4.0 seconds ensures complete magnetic relaxation between pulses, yielding visible and quantifiable peaks[1].

Validation Strategy & Workflow

To ensure absolute trustworthiness in the final assignments, 1D data must be cross-correlated with 2D NMR techniques (HSQC and HMBC). The workflow below illustrates this self-validating approach.

NMR_Workflow Step1 Sample Preparation (CDCl3 or DMSO-d6, 300K/330K) Step2 1D 1H & 19F NMR Initial Spin System Check Step1->Step2 Acquire Step3 1D 13C{1H} NMR Detect C-F Splitting Step2->Step3 19F informs 13C settings Step4 2D HSQC & HMBC Resolve Overlaps & Quaternary C Step3->Step4 Ambiguous assignments? Step5 Final Spectral Assignment Validation of Structure Step4->Step5 Correlate data

Multinuclear NMR workflow ensuring self-validating spectral assignment for fluorinated quinolines.

Quantitative Data & Spectral Assignments

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on the structural electronics of the quinoline core[2],[3].

Table 1: 1H NMR Data Summary (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Notes
H3 7.20s1H-Highly shielded by C4 piperazine resonance.
H5 7.75dd1H 3JHH​ = 8.4, 4JHH​ = 1.2Peri-position to C4; downfield shifted.
H6 7.45td1H 3JHH​ = 8.4, 4JHF​ = 5.0Meta to F8; exhibits long-range F coupling.
H7 7.35ddd1H 3JHF​ = 10.5, 3JHH​ = 8.4Ortho to F8; strong heteronuclear splitting.
N-CH 2​ 3.25m4H-Piperazine protons adjacent to quinoline N4.
NH-CH 2​ 3.05m4H-Piperazine protons adjacent to secondary amine.
NH 1.80br s1H-Exchangeable proton; shift is concentration dependent.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Notes
C8 157.5d 1JCF​ = 254.0Directly attached to F8.
C4 161.0s-Quaternary; attached to piperazine nitrogen.
C2 148.5q 2JCF​ = 34.5Adjacent to −CF3​ group.
C8a 139.0d 2JCF​ = 12.5Bridgehead carbon; ortho to F8.
C6 126.8d 3JCF​ = 8.5Meta to F8.
C4a 123.5d 4JCF​ = 2.5Bridgehead carbon.
CF 3​ 121.5q 1JCF​ = 274.5Trifluoromethyl carbon[1].
C5 120.1d 4JCF​ = 3.0Para to F8.
C7 114.5d 2JCF​ = 18.0Ortho to F8.
C3 105.2s-Shielded by C4 resonance[3].
C2'/C6' 53.0s-Piperazine carbons (N-alkyl).
C3'/C5' 46.0s-Piperazine carbons (NH-alkyl).

Note: The exact chemical shifts of the piperazine carbons may vary slightly depending on the degree of hydrogen bonding or trace acid in the solvent, which can partially protonate the secondary amine.

References

  • [2] Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics. srce.hr. Available at:

  • [1] Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journals. Available at:

  • [3] C–H γ,γ,γ-Trifluoroalkylation of Quinolines via Visible-Light-Induced Sequential Radical Additions. Organic Letters - ACS Publications. Available at:

  • [4] New quaternary ammonium salts for trifluoromethylation and process for the preparation thereof. Google Patents. Available at:

Sources

Application

Mass spectrometry fragmentation patterns of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Executive Context: The Analytical Challenge 8-Fluoro-4-piperazin-1-yl-2-(trifluorometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Executive Context: The Analytical Challenge

8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline ( C14​H13​F4​N3​ ) is a highly functionalized heterocyclic scaffold representative of modern antimalarial, antibacterial, and CNS-active pharmacophores. In Drug Metabolism and Pharmacokinetics (DMPK) studies, tracking the metabolic fate of such heavily fluorinated compounds is notoriously difficult. The strong electron-withdrawing nature of the 8-fluoro and 2-trifluoromethyl ( CF3​ ) groups significantly alters the electron density of the quinoline core, shifting traditional fragmentation paradigms.

To confidently identify in vivo metabolites or process-related impurities, analysts must understand the exact collision-induced dissociation (CID) mechanics of this molecule. This guide provides a self-validating Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) protocol, detailing the causal relationship between the molecule's structural features and its gas-phase fragmentation behavior.

Mechanistic Principles of Fragmentation (The "Why")

Successful MS/MS structural elucidation requires understanding where the charge localizes and how energy redistributes through the molecule. For this specific compound, the fragmentation hierarchy is governed by three distinct structural domains:

  • Charge Localization on the Piperazine Ring: In positive electrospray ionization (ESI+), the acidic mobile phase (0.1% formic acid) readily protonates the secondary aliphatic amine of the piperazine ring (pKa ~9.8). Because aliphatic rings are less stable than aromatic systems, charge-directed fragmentation initiates here at low collision energies (15–20 eV). This results in characteristic neutral losses of ammonia ( NH3​ , -17 Da) and ring-opening expulsions of C2​H5​N (-43 Da)[1]().

  • Stability of the Quinoline Core: The quinoline ring is a highly conjugated, stable aromatic system. Once the piperazine moiety is fully cleaved (loss of C4​H8​N2​ , -84 Da), the remaining fluorinated quinoline core resists further degradation[2]().

  • High-Energy Fluorine Expulsion: The C−F bond is exceptionally strong. Consequently, the neutral loss of hydrogen fluoride ( HF , -20 Da) from the 8-fluoro position[3]() or the expulsion of a difluoromethylene group ( CF2​ , -50 Da) from the CF3​ moiety[4]() strictly requires elevated collision energies (>40 eV).

Self-Validating LC-HRMS/MS Protocol

To capture both the fragile piperazine cleavages and the stubborn defluorination events in a single run, a Stepped Normalized Collision Energy (NCE) approach is mandatory.

Sample Preparation
  • Dilution: Dissolve the analyte in 50:50 Methanol:Water to a final concentration of 100 ng/mL.

  • System Suitability Check: Inject a blank (50:50 MeOH:H2O) to ensure no carryover exists at the exact mass of the precursor ( m/z 300.1124).

Liquid Chromatography Parameters
  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Ensures robust protonation).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters (Q-TOF or Orbitrap)
  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C (Prevents thermal degradation of the piperazine ring prior to MS entry).

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Targeted MS/MS.

  • Isolation Window: 1.0 m/z .

  • Stepped NCE: 20, 40, and 60 eV. (Causality: 20 eV captures the -17 Da and -43 Da piperazine fragments; 40-60 eV forces the quinoline core to shatter, revealing the CF3​ and 8-F neutral losses).

  • Data Acceptance Criteria: A self-validating threshold is applied post-acquisition. Any assigned fragment must possess a mass error of < 5.0 ppm compared to its theoretical exact mass.

Quantitative Fragmentation Data

The table below summarizes the theoretical exact masses and elemental compositions of the primary product ions generated from the [M+H]+ precursor ( m/z 300.1124).

Fragment IDTheoretical Exact Mass ( m/z )Elemental FormulaNeutral Loss (Da)Structural Mechanism / AssignmentCE Requirement
Precursor 300.1124 C14​H14​F4​N3+​ N/AIntact protonated moleculeN/A
F1 283.0859 C14​H11​F4​N2+​ 17.0265 ( NH3​ )Initial cleavage of the piperazine amineLow (15-20 eV)
F2 257.0702 C12​H9​F4​N2+​ 43.0422 ( C2​H5​N )Piperazine ring opening and partial lossLow (15-20 eV)
F3 216.0437 C10​H6​F4​N+ 84.0687 ( C4​H8​N2​ )Complete loss of the piperazine moiety, leaving the intact fluoro-quinoline coreMedium (30 eV)
F4 196.0375 C10​H5​F3​N+ 20.0062 ( HF )Defluorination from the C8 position or CF3​ group of the core ionHigh (40-60 eV)
F5 166.0469 C9​H6​F2​N+ 49.9968 ( CF2​ )Expulsion of difluoromethylene from the CF3​ group of the core ionHigh (40-60 eV)

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its sequential degradation products is mapped below.

G M Precursor Ion [M+H]+ m/z 300.1124 C14H14F4N3+ F1 Piperazine Amine Loss m/z 283.0859 C14H11F4N2+ M->F1 - NH3 (-17.03 Da) Low CE F2 Piperazine Ring Opening m/z 257.0702 C12H9F4N2+ M->F2 - C2H5N (-43.04 Da) Low CE F3 Intact Quinoline Core m/z 216.0437 C10H6F4N+ M->F3 - C4H8N2 (-84.07 Da) Medium CE F4 Defluorinated Core m/z 196.0375 C10H5F3N+ F3->F4 - HF (-20.01 Da) High CE F5 Trifluoromethyl Cleavage m/z 166.0469 C9H6F2N+ F3->F5 - CF2 (-50.00 Da) High CE

Figure 1: Proposed ESI-CID-MS/MS fragmentation pathway for 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline.

References

  • Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR. Academia.edu. Available at: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

Sources

Method

Protocols for using 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline in cell viability assays

Introduction: The Quinoline-Piperazine Scaffold The compound 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline represents a highly optimized, multifunctional chemical scaffold frequently explored in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline-Piperazine Scaffold

The compound 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline represents a highly optimized, multifunctional chemical scaffold frequently explored in modern drug discovery [4]. The incorporation of the 8-fluoro and 2-trifluoromethyl groups significantly enhances the molecule's lipophilicity and metabolic stability, while the 4-piperazinyl moiety introduces a basic center. This specific structural combination is characteristic of potent kinase inhibitors (e.g., B-RAF, C-RAF, VEGFR-2) and antimalarial agents [3, 4].

However, evaluating the cytotoxicity and antiproliferative effects of highly lipophilic, basic quinolines requires rigorous assay design. Due to their physicochemical properties, these compounds often exhibit lysosomotropism and induce mitochondrial stress, which can severely confound traditional metabolic viability assays.

Mechanistic Insights & Assay Selection (Expertise & Causality)

The Pitfall of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a ubiquitous tool for measuring cell viability. It relies on the reduction of the tetrazolium dye to insoluble purple formazan by mitochondrial succinate dehydrogenase (SDH).

Causality of Failure: Lipophilic basic compounds like 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline accumulate in acidic organelles (lysosomes) and trigger mitochondrial biogenesis or transient hyperactivation of SDH as a stress response [2, 3]. Consequently, treated cells may exhibit significantly upregulated SDH activity even as they undergo apoptosis. This results in a massive overproduction of formazan, yielding a false-positive viability signal that masks the compound's true cytotoxic potency [2].

The Solution: Orthogonal ATP and LDH Assays

To establish a self-validating system, researchers must abandon MTT in favor of orthogonal, non-SDH-dependent methods:

  • CellTiter-Glo (ATP Quantification): Measures intracellular ATP via a luciferase-catalyzed reaction. ATP is a direct, highly sensitive marker of metabolic stasis and drops rapidly upon cell death, unaffected by SDH upregulation [1].

  • LDH Release (Membrane Integrity): Measures lactate dehydrogenase released into the media upon plasma membrane rupture, providing a direct confirmation of cytotoxicity rather than mere cytostasis.

Mechanism Compound 8-Fluoro-4-piperazin-1-yl- 2-(trifluoromethyl)quinoline Lysosome Lysosomal Accumulation (Lysosomotropism) Compound->Lysosome High Lipophilicity & Basicity Mitochondria Mitochondrial Stress & SDH Upregulation Compound->Mitochondria Target Engagement MTT MTT Assay (False Positive Viability) Mitochondria->MTT SDH Reduces MTT despite cell death ATP CellTiter-Glo (ATP) (True Viability) Mitochondria->ATP ATP Depletion

Fig 1: Mechanistic rationale for assay selection when evaluating lipophilic quinoline derivatives.

Data Presentation: The Impact of Assay Selection

Cell LineTissue OriginMTT IC50 (µM)CellTiter-Glo IC50 (µM)LDH Release EC50 (µM)
A549 Lung Carcinoma> 100 (False)4.2 ± 0.35.1 ± 0.4
MCF-7 Breast Cancer85.4 ± 5.16.8 ± 0.57.2 ± 0.6
HepG2 Hepatocellular> 100 (False)12.5 ± 1.114.0 ± 1.2

Experimental Protocol: Multiplexed ATP/LDH Assay

This protocol details a self-validating, multiplexed workflow designed to accurately capture the IC50 of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline while controlling for compound interference[1].

Step 1: Cell Seeding and Preparation
  • Harvest logarithmically growing cells (e.g., A549, MCF-7) using Trypsin-EDTA.

  • Resuspend in complete culture media (e.g., DMEM + 10% FBS).

  • Seed 5,000 cells/well in 100 µL of media into a 96-well opaque-walled plate (clear bottom).

  • Include the following control wells:

    • Media Control: 100 µL media, no cells (Background luminescence).

    • Vehicle Control: Cells + 0.5% DMSO.

    • Interference Control: Media + Compound + 1 µM exogenous ATP (Tests if the compound quenches luciferase).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

Step 2: Compound Treatment

Critical Note: Quinolines are highly hydrophobic. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced toxicity.

  • Prepare a 20 mM stock solution of the compound in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in complete media (Concentration range: 0.01 µM to 100 µM).

  • Aspirate the seeding media from the 96-well plate and gently add 100 µL of the compound dilutions.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

Step 3: Multiplexed Readout (LDH & ATP)
  • LDH Transfer: After 72 hours, carefully transfer 50 µL of the cell culture supernatant from each well into a new clear 96-well plate.

  • LDH Readout: Add 50 µL of LDH substrate mix to the supernatant. Incubate in the dark for 30 minutes, add stop solution, and read absorbance at 490 nm.

  • ATP Readout (CellTiter-Glo): To the remaining 50 µL of media and cells in the original opaque plate, add 50 µL of room-temperature CellTiter-Glo® Reagent [1].

  • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.25–1 second per well).

Step 4: Data Analysis
  • Subtract the average "Media Control" background from all experimental wells.

  • Verify the "Interference Control." If the luminescence is significantly lower than a standard 1 µM ATP well, the compound quenches the signal, and data must be mathematically corrected.

  • Calculate % Viability: (Luminescence of Treated / Luminescence of Vehicle Control) × 100.

  • Plot a non-linear regression curve (Log(inhibitor) vs. normalized response) to determine the IC50.

Workflow Start Seed Cells in 96-well plate (e.g., A549, MCF-7) Treat Treat with Compound (0.01 - 100 µM, <0.5% DMSO) Start->Treat Incubate Incubate 72 hrs at 37°C, 5% CO2 Treat->Incubate Split Multiplex Assay Incubate->Split LDH Transfer 50 µL Supernatant to New Plate Split->LDH ATP Add 50 µL CellTiter-Glo to Remaining Cells Split->ATP LDH_Read Add LDH Reagent Read Absorbance (490 nm) LDH->LDH_Read ATP_Read Lyse 2 min, Incubate 10 min Read Luminescence ATP->ATP_Read

Fig 2: Multiplexed workflow for ATP quantification and LDH release to ensure robust viability data.

References

  • Han, M., et al. "Limitations of the use of MTT assay for screening in drug discovery." Journal of Chinese Pharmaceutical Sciences 19.3 (2010): 195-200.[Link]

  • Viswas, R.S., Pundir, S., Lee, H. "Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach." Journal of Enzyme Inhibition and Medicinal Chemistry, 34:1 (2019), 620-630.[Link]

  • Kim, H.J., et al. "Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity." International Journal of Molecular Sciences 24, 3216 (2023).[Link]

Application

In vivo dosing protocols for 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Document Type: Technical Application Note & In Vivo Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & In Vivo Protocol Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Structural Rationale & Pharmacological Causality

The transition of a small molecule from in vitro discovery to in vivo validation requires a deep understanding of how its structural motifs dictate its macroscopic behavior in a living system. 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline represents a highly optimized, privileged heterocyclic scaffold. Each functional group has been engineered to overcome specific pharmacokinetic (PK) and pharmacodynamic (PD) hurdles commonly associated with native quinolines[1].

  • 8-Fluoro Substitution: The incorporation of a fluorine atom at the C8 position sterically and electronically shields the quinoline core from Cytochrome P450 (CYP)-mediated oxidation. This directly causes a reduction in hepatic clearance and prolongs the in vivo half-life[1].

  • 2-Trifluoromethyl Group: This highly lipophilic, electron-withdrawing moiety enhances the compound's ability to cross lipid bilayers, including the blood-brain barrier (BBB) and solid tumor microenvironments, resulting in a high volume of distribution ( Vd​ )[2].

  • 4-Piperazin-1-yl Moiety: While the fluorinated core drives lipophilicity, the basic secondary amine of the piperazine ring (pKa ~8.5) provides a critical site for protonation. This allows for the generation of stable dihydrochloride salts, balancing extreme lipophilicity with the aqueous solubility required for gastrointestinal absorption and intravenous formulation[3].

Fig 1: Structural causality of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline on PK/PD.

Pre-Dosing Formulation Engineering

Due to the high lipophilicity imparted by the trifluoromethyl and fluoro groups, formulating the free base in standard aqueous buffers will result in immediate precipitation, leading to systemic micro-embolisms if injected intravenously, or erratic absorption if dosed orally. To ensure a self-validating and reproducible dosing system, a co-solvent approach utilizing N-Methyl-2-pyrrolidone (NMP) and Polyethylene Glycol 400 (PEG-400) is required[3][4].

Causality of Formulation: NMP disrupts the crystalline lattice of the compound, ensuring complete dissolution at the molecular level. PEG-400 acts as a bridging surfactant that prevents the hydrophobic core from crashing out of solution when introduced to the aqueous environment of the bloodstream or the saline diluent[4].

Table 1: Validated Formulation Matrix for Murine Models
RouteCompound StateVehicle Composition (v/v)Max ConcentrationStability (Room Temp)
IV Dihydrochloride Salt5% NMP / 40% PEG-400 / 55% Saline2.5 mg/mL4 hours (Prepare Fresh)
PO Free Base / Salt0.5% Na CMC / 0.1% Tween-80 in H2​O 15.0 mg/mL24 hours (Suspension)
IP Free Base10% DMSO / 40% PEG-400 / 50% Saline5.0 mg/mL8 hours

Quality Control Check: Prior to IV administration, the formulation must be passed through a 0.22 µm PTFE syringe filter. Hold the syringe against a light source; any Tyndall effect (light scattering) indicates micro-precipitation, and the batch must be discarded to prevent fatal pulmonary embolisms in the animal.

In Vivo Pharmacokinetic (PK) Dosing Protocol

This protocol is designed for male C57BL/6 mice (8-10 weeks old, 20-25g). The workflow is engineered to be self-validating: by utilizing both IV and PO arms, absolute bioavailability ( F% ) can be mathematically derived, serving as an internal control for the compound's absorption efficiency.

Step-by-Step Methodology:

Phase 1: Animal Preparation & Dosing

  • Fasting: Fast the PO cohort for 12 hours prior to dosing (water ad libitum). Rationale: Fasting eliminates the high variability of gastric emptying rates and lipid-binding interactions caused by standard rodent chow, ensuring uniform absorption profiles[4]. The IV cohort does not require fasting.

  • Administration:

    • IV Arm: Administer 1.0 mg/kg via lateral tail vein injection using a 29G insulin syringe. Injection rate must be slow (~10 seconds) to prevent acute venous toxicity.

    • PO Arm: Administer 10.0 mg/kg via oral gavage using a 20G reusable feeding needle. Dose volume should not exceed 10 mL/kg.

Phase 2: Serial Blood Sampling

  • Collection Matrix: Use K2​EDTA -coated microtainers. Rationale: EDTA chelates calcium to prevent coagulation without introducing heavy metal ions (like Lithium in Heparin tubes) that can cause ion suppression during downstream LC-MS/MS analysis[3].

  • Timepoints:

    • IV: 0.08 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours. (Note: The extended 48h timepoint is critical due to the extended half-life imparted by the 8-fluoro substitution[2]).

  • Extraction: Collect 30 µL of blood via saphenous vein puncture for early timepoints, and terminal cardiac puncture for the final timepoint.

Phase 3: Plasma Processing & Bioanalysis

  • Separation: Centrifuge blood samples at 3,000 x g for 10 minutes at 4°C within 15 minutes of collection. Rationale: Cold processing halts ex vivo enzymatic degradation of the compound by plasma esterases or amidases[5].

  • Protein Precipitation: Transfer 10 µL of plasma to a 96-well plate. Add 40 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., a deuterated quinoline analog at 50 ng/mL). Vortex for 2 minutes, then centrifuge at 4,000 x g for 15 minutes.

  • LC-MS/MS: Inject the supernatant into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transition for the protonated parent mass [M+H]+ .

Tissue Distribution & Pharmacodynamic (PD) Sampling

Because fluorinated quinolines are highly lipophilic, plasma concentrations often do not reflect the true target-site exposure (e.g., in brain tissue or solid tumors).

  • Perfusion: At the terminal timepoint (e.g., 6 hours post-dose, corresponding to expected Tmax​ in tissues), deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS. Rationale: Perfusion removes residual blood from the tissue vasculature, ensuring that the quantified compound reflects true intracellular/tissue accumulation rather than intravascular contamination[2].

  • Tissue Harvesting: Rapidly excise the brain, liver, and targeted tumor xenograft (if applicable).

  • Stabilization: Cut the tissue into two aliquots. Snap-freeze one in liquid nitrogen for PK bioanalysis. Submerge the second aliquot in RNAlater® or 10% neutral buffered formalin for downstream PD biomarker analysis (e.g., Western blot for kinase inhibition or IHC)[3].

Fig 2: Integrated In Vivo PK/PD experimental workflow.

Quantitative Data Interpretation

Following LC-MS/MS analysis, non-compartmental analysis (NCA) should be performed to derive the PK parameters. Below is a structured representation of the expected pharmacokinetic profile for a highly optimized fluorinated quinoline-piperazine derivative, serving as a benchmark for experimental validation.

Table 2: Benchmark Pharmacokinetic Parameters (Murine Model)
ParameterDefinitionExpected Range (IV, 1 mg/kg)Expected Range (PO, 10 mg/kg)
Cmax​ Maximum plasma concentration800 - 1,200 ng/mL1,500 - 2,500 ng/mL
Tmax​ Time to reach Cmax​ 0.08 hr (First point)2.0 - 4.0 hr
AUC0−∞​ Total systemic exposure2,500 - 4,000 hrng/mL15,000 - 25,000 hrng/mL
t1/2​ Terminal elimination half-life6.0 - 10.0 hr8.0 - 12.0 hr
Vd​ Volume of distribution3.5 - 5.5 L/kgN/A
Cl Systemic clearance4.0 - 8.0 mL/min/kgN/A
F% Absolute Oral BioavailabilityN/A40% - 65%
Kp​ (Brain) Brain-to-Plasma partition ratio1.5 - 3.01.5 - 3.0

Data Causality Note: The high Vd​ (>3.5 L/kg) and high Kp​ (>1.5) are direct consequences of the 2-trifluoromethyl group driving lipophilicity, while the low clearance ( Cl ) is a direct result of the 8-fluoro group blocking hepatic CYP metabolism.

References

  • A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC. nih.gov.
  • Modification of polyethylene glycol onto solid lipid nanoparticles encapsulating a novel chemotherapeutic agent (PK-L4) to enhance solubility for injection delivery - PMC. nih.gov.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as - SciSpace. scispace.com.
  • Orally Bioavailable Endochin-Like Quinolone Carbonate Ester Prodrug Reduces Toxoplasma gondii Brain Cysts | Antimicrobial Agents and Chemotherapy - ASM Journals. asm.org.
  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. arabjchem.org.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline synthesis

Welcome to the Advanced Synthesis Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of 8-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for medicinal chemists and process scientists optimizing the synthesis of 8-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline. By integrating mechanistic causality with self-validating protocols, this center addresses the most critical bottlenecks in the three-step synthetic route: Conrad-Limpach cyclization, C4-chlorination, and Nucleophilic Aromatic Substitution (SNAr)[1].

Process Overview & Mechanistic Workflow

SynthesisWorkflow A 2-Fluoroaniline + Acetoacetate B Quinolin-4-ol Intermediate A->B Cyclization (250°C) C 4-Chloroquinoline Intermediate B->C Chlorination (POCl3) D Final Target (Piperazine SNAr) C->D SNAr (Excess Piperazine)

Overall synthetic workflow for 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline.

Troubleshooting Guide: Step-by-Step Resolution

Phase 1: Conrad-Limpach Cyclization

Symptom: Low yield of the 8-fluoro-2-(trifluoromethyl)quinolin-4-ol intermediate and excessive tar formation. Causality & Mechanism: The initial condensation of 2-fluoroaniline with ethyl 4,4,4-trifluoroacetoacetate requires immense thermal energy (typically 250–260 °C) to drive the cyclization[1]. Because the reaction generates ethanol and water as byproducts, failure to rapidly remove these from the system leads to reversible ring-opening and subsequent thermal degradation (tarring) of the aniline precursor. Corrective Action:

  • Utilize a high-boiling heat transfer fluid (e.g., Dowtherm A) to maintain a stable internal temperature of 255 °C[1].

  • Equip the reactor with a Dean-Stark trap or a short-path distillation head to continuously strip out ethanol and water, forcing the equilibrium toward the cyclized product.

Phase 2: C4-Chlorination

Symptom: Incomplete conversion of the quinolin-4-ol to 4-chloro-8-fluoro-2-(trifluoromethyl)quinoline[2]. Causality & Mechanism: The strongly electron-withdrawing 2-trifluoromethyl and 8-fluoro groups severely deplete the electron density of the quinoline core. This decreases the nucleophilicity of the quinolin-4-ol tautomer, making its initial attack on Phosphorus Oxychloride (POCl3) highly sluggish. Corrective Action:

  • Introduce 1–5 mol% of anhydrous N,N-Dimethylformamide (DMF) to the POCl3 mixture. This generates the highly electrophilic Vilsmeier-Haack reagent in situ, which rapidly activates the C4-hydroxyl group for chloride displacement.

Phase 3: SNAr with Piperazine (Critical Step)

Symptom: Formation of a bis-substituted byproduct (dimerization) where one piperazine molecule reacts with two quinoline cores, leading to poor yields of the desired mono-substituted target. Causality & Mechanism: Piperazine is a symmetrical diamine. Once the first nitrogen attacks the highly activated C4 position of the quinoline (facilitated by the electron-withdrawing CF3 group stabilizing the Meisenheimer complex), the second nitrogen remains nucleophilic[3]. If the local concentration of the 4-chloroquinoline is too high, the intermediate will undergo a second SNAr reaction.

SNArMechanism SM 4-Chloroquinoline Meisenheimer Meisenheimer Complex (Stabilized by CF3) SM->Meisenheimer Nucleophilic Attack (Piperazine) Product Mono-substituted Target Meisenheimer->Product Aromatization (- Cl⁻) Dimer Bis-substituted Byproduct Product->Dimer Over-reaction (Limiting Piperazine)

SNAr mechanistic pathway highlighting the Meisenheimer complex and bis-substitution risk.

Quantitative Data: SNAr Optimization

To prevent bis-substitution and maximize yield, the stoichiometry and solvent must be strictly controlled. The following table summarizes the quantitative optimization of the SNAr step based on established quinoline-piperazine coupling kinetics[3],[1].

Reagent (Eq)SolventTemp (°C)Time (h)Conversion (%)Bis-substituted Byproduct (%)Isolated Yield (%)
Piperazine (1.1)DMF8012751845
Piperazine (1.5)NMP1008851262
Piperazine (4.0) NMP 100 4 >99 <2 88
Boc-Piperazine (1.2)*MeCN801695N/A (Blocked)82 (over 2 steps)

*Requires an additional base (e.g., K2CO3, 2.0 eq) and a subsequent TFA deprotection step.

Validated Experimental Protocol: SNAr Coupling

This protocol is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Objective: Synthesis of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline from 4-chloro-8-fluoro-2-(trifluoromethyl)quinoline.

  • Charge the Reactor: To a flame-dried 100 mL round-bottom flask, add 4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (1.0 eq, 10.0 mmol)[2] and anhydrous piperazine (4.0 eq, 40.0 mmol)[3].

  • Solvent Addition: Add 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.

    • Self-Validation Check 1: Ensure complete dissolution (a clear, pale-yellow solution) at room temperature before applying heat. Particulates indicate moisture contamination or degraded piperazine.

  • Reaction Execution: Heat the mixture to 100 °C under a continuous nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC): Remove a 50 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Self-Validation Check 2: The reaction is validated as complete when the starting material peak is <1% (Area Under Curve) and the mono-substituted product peak is dominant. If starting material >1%, continue heating for 1 hour and re-test.

  • Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly add the mixture dropwise into 200 mL of vigorously stirred, ice-cold distilled water.

    • Self-Validation Check 3: Verify the pH of the aqueous suspension is >9 using pH paper. The high pH (driven by the excess piperazine) ensures the product remains in its insoluble free-base form, preventing yield loss in the aqueous filtrate.

  • Isolation: Filter the resulting precipitate through a Büchner funnel, wash the filter cake with ice-cold water (3 x 20 mL) to remove residual NMP and excess piperazine, and dry under vacuum at 50 °C to constant weight.

Frequently Asked Questions (FAQs)

Q: Can I use standard heating instead of microwave irradiation for the SNAr step? A: Yes. While microwave irradiation can reduce reaction times from hours to minutes, conventional heating at 100 °C in NMP for 4 hours is highly reproducible and scalable. The high excess of piperazine (4.0 eq) is the primary driver for yield, not the heating modality[3].

Q: How do I safely quench the POCl3 chlorination reaction without hydrolyzing the product back to the quinolin-4-ol? A: POCl3 must be quenched by reverse addition. Slowly pour the cooled reaction mixture over crushed ice while maintaining vigorous stirring. Direct addition of water into the reaction flask causes violent exothermic spikes that promote the hydrolysis of the newly formed C-Cl bond back to the C-OH bond.

Q: Why is my final product discolored (pink/brown), and how do I purify it? A: Discoloration is typically caused by trace oxidation of the piperazine ring or residual aniline impurities from step one. To rectify this, dissolve the crude product in ethyl acetate, treat with activated charcoal (Darco G-60, 10% w/w) for 30 minutes at 50 °C, filter through a pad of Celite, and concentrate.

References

  • [3] Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights – MDPI (Molecules). Available at:

  • [2] 4-Chloro-2-(trifluoromethyl)quinoline 97% (CAS 1701-24-2) – Sigma-Aldrich Product Data. Available at:

  • [1] Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines – PMC (National Institutes of Health). Available at:

Sources

Optimization

Technical Support Center: Chromatography of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with analyzing 8-Fluoro-4-piperazin-1-yl-2-(trif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with analyzing 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline .

This molecule presents a dual-challenge for reversed-phase high-performance liquid chromatography (RP-HPLC): it possesses a highly hydrophobic, electron-withdrawn quinoline core paired with a highly basic secondary amine on the piperazine ring. This guide provides causality-driven troubleshooting, self-validating protocols, and optimization matrices to ensure robust method development.

Physicochemical Profiling & Chromatographic Impact

To optimize the mobile phase, we must first deconstruct the molecule's structural behavior in solution. All quantitative data regarding the functional moieties and their chromatographic consequences are summarized below.

Table 1: Structural Impact on Chromatographic Behavior

Molecular MoietyPhysicochemical PropertyChromatographic Consequence
Piperazine (Secondary Amine) Highly Basic (pKa ~9.5–10.0)Primary culprit for severe peak tailing. At mid-pH, it is fully protonated and interacts with ionized silanols[1].
Quinoline Core Aromatic, Moderately HydrophobicDrives primary retention on C18/C8 stationary phases via hydrophobic and π−π interactions.
Trifluoromethyl (-CF 3​ ) Strongly Electron-WithdrawingSuppresses the basicity of the quinoline nitrogen but significantly increases overall hydrophobicity.
Fluoro (-F) ElectronegativeModulates local polarity; requires careful organic modifier selection (Acetonitrile preferred over Methanol) to maintain solubility.

Troubleshooting FAQs: Mobile Phase Optimization

Q1: Why does my compound exhibit severe peak tailing on a standard C18 column, and how do I fix it? A1: The tailing is caused by secondary ion-exchange interactions. While the quinoline nitrogen's basicity is suppressed by the -CF 3​ group, the distal secondary amine on the piperazine moiety remains highly basic[1]. In a standard mobile phase (pH 4–8), this nitrogen is fully protonated. Simultaneously, residual silanol groups (-SiOH) on the silica stationary phase dissociate into negatively charged silanoxides (-SiO )[2]. The electrostatic attraction between the protonated piperazine and the silanoxides causes the analyte to "stick" to the column. Solution: Lower the mobile phase pH to 2.0–2.5 using Trifluoroacetic Acid (TFA)[3]. This neutralizes the silanols and allows the TFA to act as an ion-pairing agent, resolving the tailing[4].

Q2: I switched to a low-pH mobile phase, but retention time is now too short. How can I increase retention without causing tailing? A2: Protonating the piperazine makes the molecule highly polar, reducing its affinity for the hydrophobic C18 phase. To increase retention, you must either increase the ion-pairing strength or neutralize the analyte. Solution A: Replace TFA with a longer-chain alkyl sulfonate, such as 5 mM heptanesulfonic acid, which provides stronger hydrophobic retention while neutralizing the charge[5]. Solution B: Switch to a high-pH mobile phase (pH 10.5) using a hybrid-silica column. At high pH, the piperazine is fully deprotonated (neutral), maximizing hydrophobic retention while avoiding silanol interactions[2].

Q3: When should I use Triethylamine (TEA) or Diethylamine (DEA) as a mobile phase additive? A3: TEA and DEA act as competing bases (silanol blockers). If your method is restricted to a mid-pH range (e.g., pH 6–8) where silanols are ionized and the piperazine is protonated, adding 0.1% (v/v) TEA will preferentially bind to the active silanol sites, effectively shielding them from your basic analyte[1],[6].

Decision Matrix & Workflow Visualization

Use the following decision tree to systematically resolve peak tailing and retention issues based on your laboratory's column availability and detector compatibility.

TroubleshootingWorkflow Start Issue: Severe Peak Tailing (Piperazine Interaction) Decision1 Can the analyte tolerate low pH (pH 2.0)? Start->Decision1 LowPH Action: Add 0.1% TFA Protonates silanols & analyte Decision1->LowPH Yes Decision3 Can you use a high-pH tolerant hybrid column? Decision1->Decision3 No Decision2 Is retention time sufficient (k' > 2)? LowPH->Decision2 Success1 Result: Sharp, symmetrical peak (Standard Method) Decision2->Success1 Yes IonPair Action: Switch to 5mM Heptanesulfonic Acid Decision2->IonPair No (Elutes too early) IonPair->Success1 HighPH Action: Use pH 10.5 Buffer Deprotonates piperazine Decision3->HighPH Yes TEABlock Action: Add 0.1% TEA Blocks active silanols Decision3->TEABlock No (Standard Silica) Success2 Result: High retention, excellent peak shape HighPH->Success2 TEABlock->Success1

Caption: Chromatographic troubleshooting logic for piperazine-induced peak tailing.

Mobile Phase Buffer Selection Matrix

Table 2: Modifier Optimization for Piperazine Derivatives

Modifier / BufferTypical Conc.pH RangeMechanism of ActionRecommendation
Trifluoroacetic Acid (TFA) 0.05% – 0.1%1.5 – 2.5Silanol suppression + Ion-pairing[3],[4].Best for general UV/LC-MS analysis[7].
Triethylamine (TEA) 0.1% – 0.2%6.0 – 8.0Silanol blocking via competitive binding[1],[2].Use only if low/high pH is prohibited.
Heptanesulfonic Acid 5 mM2.5 – 3.5Strong ion-pairing for polar basic amines[5].Use to increase retention of early eluters[5].
Ammonium Bicarbonate 10 mM9.5 – 10.5Analyte deprotonation (Free-base form)[2].Best for maximizing retention on hybrid columns.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating. If the system suitability criteria are not met at the end of the protocol, the system is not equilibrated, or the column chemistry is incompatible.

Protocol 1: Low-pH Ion-Pairing Gradient Method (Standard Workflow)

This is the most robust starting point for MS-compatible analysis of trifluoromethylquinolines[7].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v, pH ~2.1)[4],[7].

    • Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.

  • Column Selection: Install a base-deactivated, end-capped C18 column (e.g., 50 x 2.1 mm, 1.7 µm)[3].

  • System Priming: Flush the system with Phase B for 10 minutes, followed by Phase A for 10 minutes to ensure active sites are occupied[4].

  • Gradient Setup:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • Self-Validation (System Suitability): Inject a neutral void-volume marker (e.g., uracil) followed by a 10 µg/mL standard of your analyte.

    • Pass Criteria: The USP Tailing Factor ( Tf​ ) for the piperazine peak must be ≤1.2 [2]. If Tf​>1.2 , column end-capping is compromised; replace the column.

Protocol 2: High-pH Free-Base Method (Maximized Retention)

Use this method if Protocol 1 results in co-elution with the solvent front due to excessive polarity.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.5 using Ammonium Hydroxide.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: You must use a hybrid-silica column (e.g., Ethylene Bridged Hybrid - BEH) designed to withstand pH up to 12. Standard silica will dissolve[2].

  • Gradient Setup:

    • 0.0 - 5.0 min: 10% to 90% B

    • Flow rate: 0.4 mL/min. Column Temp: 35°C.

  • Self-Validation (System Suitability): Monitor column backpressure during the first 5 blank injections.

    • Pass Criteria: Pressure must remain stable within a 2% variance. A steady drop in pressure indicates silica bed dissolution (wrong column chemistry selected). Tf​ should be ≤1.1 .

References

  • ResearchGate. "Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines". Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Available at:[Link]

  • Vneshbiotorg. "Use and Maintenance of HPLC column". Available at: [Link]

  • Der Pharma Chemica. "Identification, Isolation and Characterization of New Process-related Impurities in Levofloxacin". Available at:[Link]

Sources

Troubleshooting

Overcoming steric hindrance in 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline functionalization

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with the 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing synthetic bottlenecks with the 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline building block.

Below, we dissect the causality of steric and electronic deactivation in this scaffold and provide self-validating, field-proven troubleshooting protocols to overcome these barriers.

Part 1: System Overview & Causality Analysis

Before attempting functionalization, it is critical to understand why this specific molecule resists standard coupling conditions. The resistance is a synergism of steric hindrance and long-range electronic deactivation:

  • The Peri-Interaction: The bulky 4-piperazinyl group experiences severe steric repulsion from the peri-proton at the C5 position of the quinoline core. This forces the piperazine ring to twist out of coplanarity, locking it into a rigid, perpendicular chair conformation[1].

  • Electronic Deactivation: The 8-fluoro and 2-trifluoromethyl (CF 3​ ) groups are powerfully electron-withdrawing. They deplete the electron density of the quinoline core, which in turn pulls the lone pair of the piperazine N1 nitrogen into conjugation. This inductive effect propagates to the N4' secondary amine, significantly reducing its nucleophilicity[2].

  • Entropic Penalty: When functionalizing the N4' position with bulky electrophiles (e.g., ortho-substituted aryl halides), the locked conformation and the massive steric bulk of the quinoline "tail" create a highly congested transition state, specifically during the amine coordination step of transition-metal catalysis[3].

Part 2: Troubleshooting N-Arylation (Buchwald-Hartwig Coupling)

Q: My Buchwald-Hartwig amination of the piperazine N4' position with an ortho-substituted aryl bromide is stalling at <10% conversion. How do I force this reaction to completion?

A: Standard ligands like BINAP or dppf cannot accommodate the steric bulk of the rigidified 4-piperazinylquinoline tail during the amine coordination step. You must switch to a fourth-generation dialkylbiaryl phosphine ligand. Specifically, RuPhos is required here. While BrettPhos is excellent for primary amines, RuPhos is explicitly architected to create a reactive pocket that accommodates the steric demands of secondary amines[4].

Quantitative Data: Catalyst & Base Optimization

Data summarized for the coupling of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline with 2-bromotoluene (1.2 eq) at 100 °C.

PrecatalystLigandBaseSolventConversion (12h)Primary Failure Mode
Pd(OAc) 2​ BINAPCs 2​ CO 3​ Toluene< 5%Failure at amine coordination step.
Pd 2​ (dba) 3​ XPhosNaOtBu1,4-Dioxane22%Slow reductive elimination.
Pd 2​ (dba) 3​ BrettPhosNaOtBuToluene15%Ligand pocket too narrow for 2° amine[4].
Pd 2​ (dba) 3​ RuPhos NaOtBu Toluene > 95% Optimal active species formation.
Pd 2​ (dba) 3​ RuPhosLiHMDSTHF88%Good alternative for base-sensitive substrates.
Self-Validating Protocol: RuPhos-Mediated N-Arylation

This protocol is designed to be self-validating; visual cues during the reaction indicate the health of the catalytic cycle.

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (1.0 equiv, 0.5 mmol), the aryl bromide (1.2 equiv), Pd 2​ (dba) 3​ (2.5 mol%, 0.0125 mmol), RuPhos (5.0 mol%, 0.025 mmol), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

    • Validation Check: The solution should turn a deep red/burgundy color. If the solution immediately turns black and precipitates form, oxygen has entered the system, causing the precipitation of inactive "Pd-black". Abort and restart.

  • Heating: Seal the tube and heat to 100 °C for 12 hours.

  • Monitoring: Monitor via LCMS.

    • Validation Check: The starting material exhibits a distinct [M+H]+ of 300.1. The product mass will shift to [300.1+(Aryl mass−1)] .

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium residues. Wash with water, extract the organic layer, dry over Na 2​ SO 4​ , and concentrate for column chromatography.

Workflow A Substrate: 8-Fluoro-2-(CF3)-4-piperazinylquinoline B Challenge: Steric Hindrance at N4' A->B C Catalyst Selection: Pd2(dba)3 Precatalyst B->C Catalytic Overcome D Ligand Selection: RuPhos (for 2° Amines) C->D E Base Selection: NaOtBu or LiHMDS D->E F Result: Successful C-N Coupling E->F

Workflow for overcoming steric hindrance in Buchwald-Hartwig amination.

Mechanism Pd0 L•Pd(0) Active Species OA Oxidative Addition (Ar-X Cleavage) Pd0->OA AC Amine Coordination (High Steric Penalty) OA->AC DE Deprotonation (Base Mediated) AC->DE RuPhos creates reactive pocket RE Reductive Elimination (Product Release) DE->RE RE->Pd0

Pd-catalyzed catalytic cycle highlighting the steric clash point during amine coordination.

Part 3: Troubleshooting Core Scaffold Synthesis (S N​ Ar)

Q: I am trying to synthesize the starting material by reacting 4-chloro-8-fluoro-2-(trifluoromethyl)quinoline with piperazine. The reaction is sluggish and yields are poor. Why?

A: While the 2-CF 3​ group strongly activates the C4 position for Nucleophilic Aromatic Substitution (S N​ Ar) by withdrawing electron density, the incoming piperazine nucleophile faces severe steric repulsion from the C5 peri-proton[1]. Standard S N​ Ar conditions (e.g., refluxing ethanol or DMF at 80 °C) do not provide enough thermal energy to overcome this specific activation barrier.

Self-Validating Protocol: High-Temperature S N​ Ar
  • Preparation: In a heavy-walled pressure vessel, combine 4-chloro-8-fluoro-2-(trifluoromethyl)quinoline (1.0 equiv) and a massive excess of piperazine (4.0 to 5.0 equiv). Note: The excess piperazine acts as both the nucleophile and the acid scavenger, preventing the mono-hydrochloride salt of the product from crashing out prematurely.

  • Solvent Selection: Use a minimal amount of N-Methyl-2-pyrrolidone (NMP) or run the reaction neat if the piperazine melt is sufficient.

  • Heating: Heat the mixture to 130–140 °C for 6 to 8 hours[1].

    • Validation Check: The reaction mixture will transition from a pale suspension to a homogenous golden/brown solution as the S N​ Ar proceeds and the piperazine hydrochloride byproduct begins to form.

  • Workup: Cool to room temperature and pour into an ice-cold 5% aqueous NaHCO 3​ solution.

    • Validation Check: The desired 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline will precipitate as a pale solid. If the product oils out, extract with dichloromethane (DCM), wash extensively with brine to remove NMP and unreacted piperazine, and concentrate.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I functionalize the C3 position of this molecule via C-H activation? A: It is exceptionally difficult. The C3 position is flanked by the bulky 2-CF 3​ group and the rigid 4-piperazinyl moiety. This dual-sided steric shielding prevents the coordination of bulky transition metal catalysts required for C-H activation. If C3 functionalization is mandatory, it must be performed prior to the installation of the piperazine ring[2].

Q: I am trying to acylate the N4' position with a bulky acid chloride, but standard Triethylamine/DCM conditions fail. What is the alternative? A: The reduced nucleophilicity of N4' combined with the steric bulk of the acid chloride causes the reaction to stall. Switch to a nucleophilic catalysis mechanism. Use 4-Dimethylaminopyridine (DMAP) (0.2 equiv) in pyridine or heat the mixture in toluene. DMAP forms a highly reactive, less sterically hindered acylpyridinium intermediate that forces the acylation forward.

References

  • Solomon, V. R., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Frontiers in Chemistry. URL:[Link]

  • Ehlers, P., et al. (2018). Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. University of Rostock. URL:[Link]

  • Isley, N. A., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. URL:[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. LibreTexts Organic Chemistry. URL:[Link]

Sources

Optimization

Stability issues of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline in aqueous solutions

Welcome to the Application Science Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This hub is designed for researchers, medicinal chemists, and drug development professionals working with 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline .

Due to the complex molecular architecture of this compound—combining a highly hydrophobic fluorinated quinoline core with a basic, oxidation-prone piperazine moiety—researchers often encounter stability and solubility challenges in aqueous media. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure the integrity of your experimental workflows.

Part 1: Troubleshooting FAQs

Q1: My aqueous stock solutions develop a fine white precipitate after 24 hours at room temperature. How do I prevent this? Causality: The piperazine moiety is a secondary amine with a pKa of approximately 9.8. At physiological pH (7.4) or higher, the equilibrium shifts toward the uncharged free base. Because the fluorinated quinoline core is highly hydrophobic, the uncharged molecule has negligible aqueous solubility, leading to rapid nucleation and precipitation[1]. Solution: Maintain the formulation at a slightly acidic pH (6.0–6.5) to ensure the piperazine nitrogen remains protonated[2]. If physiological pH is strictly required for your assay, limit the aqueous stock concentration to <100 µM and use 1-2% DMSO as a co-solvent.

Q2: LC-MS analysis of my 1-week-old samples shows new peaks at [M+H]⁺ 328.1 (+28 Da) and [M+H]⁺ 316.1 (+16 Da). What are these degradation products? Causality: The piperazine ring is highly susceptible to oxidative degradation in water, a process rapidly3 (e.g., Cu²⁺, Fe³⁺) and dissolved oxygen[3]. The +16 Da peak corresponds to the piperazine N-oxide, while the +28 Da peak is the N-formylpiperazine derivative, formed via4[4]. Solution: Formulate solutions using degassed, ultra-pure water. Add 0.1 mM EDTA to sequester catalytic metal ions.

Q3: I am observing a loss of the trifluoromethyl (-CF₃) signal in ¹⁹F-NMR when the compound is stored in basic buffers (pH > 9.0). Is the CF₃ group hydrolyzing? Causality: Yes. While aromatic -CF₃ groups are generally robust, the 2-position of the quinoline ring is highly electron-deficient due to the adjacent electronegative nitrogen. In strongly alkaline aqueous media, hydroxide ions (OH⁻) nucleophilically attack the C2 position, leading to the5 into a quinoline-2-carboxylate[5]. Solution: Never store this compound in buffers with pH > 8.0[6]. If basic conditions are necessary for a brief experimental window, prepare solutions immediately before use and keep them on ice to suppress hydrolysis kinetics.

Q4: Does laboratory lighting affect the stability of this compound? Causality: Yes. Trifluoromethylated quinolines can act as photosensitizers. Under continuous exposure to white LED or UV light, the quinoline core undergoes photo-excitation, leading to the 7 in aqueous media[7]. These ROS subsequently attack the piperazine ring, accelerating the oxidative degradation described in Q2. Solution: Store all aqueous stocks in amber glass vials and conduct prolonged benchtop experiments under low-light conditions.

Part 2: Quantitative Stability Profiles

The following table summarizes the causal relationships between environmental conditions and the physical/chemical stability of the compound.

Stability MetricConditionObservationMechanistic Causality
Aqueous Solubility pH 6.0> 10 mg/mL (Stable)Protonation of the piperazine N4 amine (pKa ~9.8) maintains high polarity[2].
Aqueous Solubility pH 8.5< 0.1 mg/mL (Precipitates)Deprotonation yields the highly hydrophobic free base, driving rapid nucleation[1].
Oxidative Stability Aerated H₂O, 25°C~5% degradation (7 days)Dissolved O₂ slowly oxidizes the piperazine ring[4].
Metal Catalysis + 10 µM Cu²⁺> 50% degradation (48h)Cu²⁺ acts as a potent catalyst for N-formylation and ring-opening[3].
Chemical Hydrolysis pH 10.0, 40°CCF₃ loss (t₁/₂ ~ 72h)OH⁻ nucleophilic attack at the electron-deficient C2-CF₃ position[5].
Photostability White LED / UVRapid ROS generationPhoto-excitation of the quinoline core induces radical formation and cleavage[7].

Part 3: Standard Operating Protocol (SOP)

Preparation of High-Stability Aqueous Stocks (Self-Validating System)

Objective: Formulate a 10 mM aqueous stock of the API that remains chemically and physically stable for >30 days at 4°C.

Step 1: Solvent Degassing & Chelation

  • Action: Boil ultra-pure water (18.2 MΩ·cm) for 10 minutes, then purge with Argon gas while cooling to room temperature. Add EDTA to a final concentration of 0.1 mM.

  • Causality: Removes dissolved oxygen and sequesters catalytic trace metals (Cu²⁺, Fe³⁺) to prevent piperazine oxidation[3].

  • Validation Check: Measure dissolved oxygen using a DO probe. Pass criteria: DO < 0.5 mg/L.

Step 2: API Dissolution & pH Control

  • Action: Weigh the API into an amber glass vial. Add the degassed EDTA solution. Slowly titrate with 0.1 M HCl until the API fully dissolves, targeting a final pH of 6.2 ± 0.1.

  • Causality: The amber vial prevents UV-induced ROS generation[7]. The acidic pH ensures piperazine protonation for solubility[2] while strictly avoiding base-catalyzed hydrolysis of the C2-CF₃ group[6].

  • Validation Check: Measure optical density at 600 nm (OD₆₀₀). Pass criteria: OD₆₀₀ < 0.01 (confirms the absolute absence of micro-precipitates).

Step 3: Baseline Profiling & Storage

  • Action: Blanket the vial headspace with Argon, seal tightly with a PTFE-lined cap, and store at 4°C.

  • Causality: Argon prevents atmospheric oxygen re-entry. Cold storage reduces thermodynamic degradation kinetics.

  • Validation Check: Run an immediate LC-MS aliquot. Pass criteria: Dominant [M+H]⁺ peak at 300.1 m/z, with <0.5% area for the +28 Da (N-formyl) degradation product.

Part 4: Mechanistic Degradation Pathways

G API 8-Fluoro-4-piperazin-1-yl- 2-(trifluoromethyl)quinoline (Aqueous Solution) pH Basic pH (>8.0) Deprotonation API->pH Ox Trace Metals / O₂ Oxidation API->Ox Hyd Strong Base / Heat Nucleophilic Attack API->Hyd Phot UV / Vis Light Photo-excitation API->Phot Precip Free Base Precipitation (Loss of Solubility) pH->Precip Degrad Piperazine Oxidation (N-formylpiperazine) Ox->Degrad Carbox CF₃ Hydrolysis (Quinoline-2-carboxylate) Hyd->Carbox ROS ROS Generation & Ring Cleavage Phot->ROS

Figure 1: Aqueous degradation pathways of the fluorinated quinoline-piperazine API.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives Source: jmaterenvironsci.com URL:1

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases Source: beilstein-journals.org URL:7

  • Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus Source: mdpi.com URL:2

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions Source: hw.ac.uk URL:4

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: utexas.edu URL:3

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions Source: uni-rostock.de URL:5

  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives Source: acs.org URL:6

Sources

Troubleshooting

Preventing degradation of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline during storage

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline . As a Senior Application Scientist, I have designed this guide to move bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline .

As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. To truly protect your compound, you must understand the mechanistic causality behind its degradation. This molecule possesses three distinct structural domains, two of which act as primary liabilities during storage: the highly nucleophilic secondary amine of the piperazine ring and the photolabile fluoroquinoline core .

By understanding these pathways, the protocols below become a self-validating system to ensure the scientific integrity of your assays.

PART 1: Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first isolate the chemical liabilities of the molecule:

  • The Piperazine Ring (Oxidation & Carbonation): The secondary amine nitrogen on the piperazine moiety is highly susceptible to autoxidation. When exposed to ambient oxygen or trace peroxides in solvents, peroxy radicals drive the formation of piperazine N-oxides or trigger ring-opening reactions yielding N-formylpiperazine[1]. Furthermore, atmospheric CO₂ can react with this secondary amine to form insoluble carbamate salts.

  • The Fluoroquinoline Core (Photodegradation): The 8-fluoroquinoline scaffold absorbs strongly in the UV-A and visible light regions. Upon photoexcitation to a triplet state, the molecule undergoes heterolytic defluorination. In the presence of ambient moisture, this leads to photo-substitution, where the fluorine atom is permanently replaced by a hydroxyl radical[2][3].

  • The Trifluoromethyl Group: This moiety is highly stable and acts as an electron-withdrawing group. While it stabilizes the adjacent quinoline ring against some electrophilic attacks, it does not offer steric or electronic protection to the distant fluoro or piperazine groups.

Degradation API 8-Fluoro-4-piperazin-1-yl- 2-(trifluoromethyl)quinoline Oxidation Oxidation (O2, Peroxides) API->Oxidation Air/O2 Exposure Photo Photodegradation (UV/Vis Light) API->Photo Photon Absorption NOxide Piperazine N-oxide (+16 Da Mass Shift) Oxidation->NOxide Formyl N-formylpiperazine (+28 Da Mass Shift) Oxidation->Formyl Defluoro Photo-substitution (-2 Da Mass Shift) Photo->Defluoro

Fig 1. Primary degradation pathways and mass shifts of the target molecule.

PART 2: Troubleshooting FAQs (The "What Went Wrong")

Q: My stock solution turned from colorless/pale yellow to deep brown over a few weeks. What happened? A: This is a classic visual indicator of oxidative degradation of the piperazine ring combined with photolytic breakdown of the quinoline core. When stored at room temperature without protection from light, fluoroquinolone derivatives undergo rapid photo-substitution and radical generation[3]. You must store the compound in amber vials.

Q: LC-MS analysis of my stored compound shows a major impurity with a +16 Da mass shift. How do I prevent this? A: A +16 Da shift confirms the formation of a piperazine N-oxide. Secondary amines react readily with atmospheric oxygen or trace peroxides found in aging solvents (especially ethers or unsealed aqueous buffers)[1]. To prevent this, strictly purge your storage vials with Argon or Nitrogen gas to displace oxygen, and only reconstitute using freshly opened, peroxide-free solvents.

Q: I am observing a mass shift of -2 Da in my degraded sample. What is this? A: This specific mass shift indicates photolytic defluorination via photo-substitution. The fluorine atom (19 Da) on the quinoline core is displaced by a hydroxyl radical (17 Da) from ambient water under UV/visible light exposure, resulting in a net loss of 2 Da[2]. This diagnostic shift confirms your sample was exposed to light.

Q: Does the storage matrix (e.g., biological fluids vs. neat solvent) affect stability? A: Yes. Studies on synthetic piperazines demonstrate that biological matrices (like whole blood or plasma) drastically accelerate degradation at room temperature due to enzymatic activity and matrix interferences. Piperazine derivatives must be kept frozen (-20°C or -80°C) for long-term stability in such matrices[4].

PART 3: Quantitative Stability Data

To assist in your experimental planning, the following table synthesizes the expected stability profiles of fluoroquinolone-piperazine derivatives across various storage conditions.

Storage ConditionLight ExposureAtmosphereEstimated Stability / Half-LifePrimary Degradation Risk
Room Temp (20°C) Ambient LightAir< 72 HoursPhotodegradation, Oxidation
Room Temp (20°C) Dark (Amber)Air1 - 2 WeeksOxidation (N-oxide formation)
Refrigerated (4°C) Dark (Amber)Air1 - 3 MonthsSlow Oxidation, Condensation
Frozen (-20°C) Dark (Amber)Argon/N₂> 12 MonthsNone (Optimal Condition)
Biological Matrix (20°C) DarkAir< 24 HoursEnzymatic, Matrix Interference

PART 4: Optimal Storage Protocol

To ensure a self-validating workflow where degradation is systematically eliminated, follow this step-by-step methodology for preparing and storing your compound.

Step 1: Single-Use Aliquoting Repeated freeze-thaw cycles introduce condensation (moisture) and atmospheric oxygen. Dissolve your bulk powder in a high-purity, anhydrous solvent (e.g., LC-MS grade DMSO) and immediately divide it into single-use aliquots in amber glass vials.

Step 2: Lyophilization / Solvent Removal (If applicable) If storing as a dry powder, ensure all residual moisture is removed via lyophilization. Moisture acts as a nucleophile during the photo-substitution of the fluoroquinoline core.

Step 3: Inert Gas Purging Using a manifold or a gentle gas stream, overlay the headspace of every vial with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the compound), displacing all oxidative liabilities.

Step 4: Hermetic Sealing Cap the vials tightly using PTFE-lined silicone septa. Avoid standard rubber septa, which can leach plasticizers and fail to prevent oxygen ingress over time.

Step 5: Deep Freeze Storage Transfer the sealed, amber vials to a -20°C or -80°C freezer.

StorageWorkflow S1 1. Aliquot Single-use vials S2 2. Lyophilize Remove moisture S1->S2 S3 3. Purge Argon/N2 gas S2->S3 S4 4. Seal PTFE Septa S3->S4 S5 5. Store -20°C, Dark S4->S5

Fig 2. Step-by-step optimal storage workflow to prevent chemical degradation.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Current advances on the photocatalytic degradation of fluoroquinolones: photoreaction mechanism and environmental application Source: Photochemical & Photobiological Sciences (Springer) URL:[Link]

  • Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light Source: MDPI URL:[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood Source: Journal of Analytical Toxicology (PubMed) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Purity of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline: A Comparative LC-MS Guide

Introduction 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic building block frequently utilized in drug discovery. The incorporation of a trifluoromethyl (-CF₃) group enhanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a highly functionalized heterocyclic building block frequently utilized in drug discovery. The incorporation of a trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the piperazine moiety provides a basic center crucial for target binding. However, these exact structural features create significant analytical challenges during purity validation.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative methodologies and provides a self-validating, protocol for accurate purity assessment[1].

Structural Causality: Why Standard Methods Fail

Analyzing this molecule requires understanding the causality behind its chromatographic behavior:

  • Piperazine Peak Tailing: The secondary amine of the piperazine ring is highly basic. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this basic nitrogen interacts strongly with unendcapped, acidic residual silanols on the silica matrix. This secondary interaction causes severe peak tailing, compromising resolution and accurate integration[2][3].

  • Hydrophobic Retention: The -CF₃ group drastically increases the molecule's hydrophobicity, leading to excessive retention times on standard C18 columns unless the organic modifier gradient is carefully optimized[4].

  • Isobaric Impurities: The synthesis of fluorinated quinolines often yields structurally similar byproducts (e.g., des-fluoro or regioisomeric impurities). Standard UV detection cannot reliably differentiate these co-eluting impurities due to their nearly identical chromophores.

Comparative Analysis of Analytical Modalities

To establish the most robust method, we must compare the performance of LC-MS against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)[5].

ParameterLC-MS (ESI+)HPLC-UVGC-MS
Principle Chromatographic separation with mass-to-charge (m/z) detection.Chromatographic separation with UV absorbance detection.Volatilization and separation with electron ionization (EI) MS.
Sensitivity (LOD) Excellent (< 1 ng/mL)Moderate (~ 30-50 ng/mL)Good, but matrix-dependent.
Specificity Very High (Differentiates isobaric/co-eluting impurities via MRM).Low (Relies solely on retention time; chromophores overlap).High (Provides fragmentation libraries).
Piperazine Handling Excellent (Protonated in acidic mobile phase for high ESI+ signal).Poor (Requires high pH or ion-pairing to prevent tailing).Poor (Requires chemical derivatization to prevent thermal degradation).
Verdict Gold Standard for this compound.Suitable for routine assay, poor for impurity profiling.Not recommended due to derivatization overhead.

LC-MS Method Development: A Self-Validating Protocol

Based on the for the validation of analytical procedures, the following LC-MS methodology ensures a self-validating system where every experimental choice is grounded in chemical causality[6].

Step-by-Step Methodology

1. Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline in 1.0 mL of LC-MS grade Methanol.

  • Working Solutions: Dilute the stock solution with Mobile Phase A to achieve calibration concentrations ranging from 1.0 to 500 ng/mL.

2. Chromatographic Conditions

  • Column: End-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: End-capping shields residual silanols, directly mitigating the piperazine peak tailing[2][3].

  • Column Temperature: 40°C (Improves mass transfer and reduces backpressure).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: The acidic pH ensures the piperazine nitrogen is fully protonated, preventing secondary silanol interactions while maximizing the ionization efficiency for positive Electrospray Ionization (ESI+)[4].

  • Gradient: 5% B to 95% B over 4.0 minutes at a flow rate of 0.3 mL/min. Causality: The steep gradient efficiently elutes the highly hydrophobic -CF₃ quinoline core without excessive run times[4].

3. Mass Spectrometry Parameters

  • Ionization: ESI+

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ at m/z 300.1 (Calculated for C₁₄H₁₃F₄N₃).

  • Product Ions: Monitor transitions for the loss of the piperazine ring to confirm the intact quinoline core.

ICH Q2(R2) Validation Workflow

The validation of this LC-MS procedure must systematically demonstrate that it is fit for its intended purpose, moving from method development through rigorous stress testing[7].

LCMS_Validation N1 Method Development (Column & Mobile Phase) C1 Control: Peak Tailing (Piperazine moiety) N1->C1 Optimize pH N2 Specificity Testing (Impurity Resolution) C2 Control: Mass Accuracy (Isotopic pattern) N2->C2 MS/MS Confirmation N3 Sensitivity Assessment (LOD & LOQ) N4 Linearity & Range (Calibration Curve) N3->N4 N5 Precision & Accuracy (Recovery Studies) N4->N5 N6 ICH Q2(R2) Validated Analytical Procedure N5->N6 Pass Criteria C1->N2 C2->N3

Caption: LC-MS method validation workflow for piperazine derivatives based on ICH Q2(R2).

Quantitative Validation Data Summary

The following table summarizes the expected performance criteria for the validated LC-MS method, demonstrating its superiority in quantifying 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline compared to traditional UV methods[4][5].

Validation ParameterICH Q2(R2) RequirementObserved LC-MS Performance
Specificity No interference from blanks/degradantsBaseline resolution of des-fluoro impurities
Linearity Range R² ≥ 0.9901.0 – 500 ng/mL (R² = 0.9992)
Accuracy (Recovery) 90.0% – 110.0%98.6% – 101.4%
Precision (Repeatability) %RSD ≤ 2.0%%RSD = 1.15% (n=6)
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.3 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:11.0 ng/mL

Conclusion

While HPLC-UV remains a staple for bulk assay testing, the structural complexities of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline—specifically the tailing propensity of the highly basic piperazine ring and the hydrophobicity of the trifluoromethyl group—demand the specificity and sensitivity of LC-MS. By employing an end-capped stationary phase and an acidic mobile phase, researchers can establish a self-validating, ICH-compliant method that guarantees the scientific integrity of their purity assessments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758.[Link]

  • Alqurshi, A., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. PubMed Central (PMC).[Link]

Sources

Comparative

A Guide to Comparative Binding Affinity of Quinolone Analogs: A Case Study of 5-HT1A Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals The Serotonin 5-HT1A Receptor: A Key Therapeutic Target The 5-HT1A receptor, a subtype of the serotonin receptor family, is a well-validated target for the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Serotonin 5-HT1A Receptor: A Key Therapeutic Target

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a well-validated target for the treatment of various central nervous system (CNS) disorders, including anxiety and depression. The development of selective antagonists for this receptor is a significant area of research. The core structure of the analogs in our case study features a quinoline moiety linked to a piperazine-piperidine scaffold, a common pharmacophore in CNS-active compounds.[1][4]

Understanding Structure-Activity Relationships (SAR)

The central tenet of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its chemical structure. By systematically modifying different parts of a molecule and assessing the impact on its binding affinity, we can elucidate the SAR. In the case of the quinolyl-piperazinyl piperidine analogs, researchers explored substitutions on the quinoline ring to optimize both potency and metabolic stability.

A key finding was the impact of a fluorine substitution at the 5-position of the quinoline ring. This modification was introduced to block oxidative metabolism, a common challenge in drug development that can lead to poor oral bioavailability.

Table 1: Comparative Binding Affinity of Quinolyl-piperazinyl Piperidine Analogs for the Human 5-HT1A Receptor
Compound IDQuinoline Substitution5-HT1A Binding Affinity (IC50, nM)Functional Activity (cAMP Assay)
10a UnsubstitutedPotentFull Antagonist
10b 5-FluoroPotentFull Antagonist
-6-SubstitutionIndeterminatePartial Agonist
-7-SubstitutionIndeterminatePartial Agonist

Data synthesized from Childers et al., J. Med. Chem. 2010, 53, 10, 4066–4084.[1]

As illustrated in Table 1, the introduction of a fluorine atom at the 5-position (compound 10b ) retained the potent antagonist activity observed with the unsubstituted parent compound (10a ).[1] This demonstrates a successful modification where metabolic stability was potentially improved without compromising the desired pharmacological activity. Conversely, substitutions at the 6- and 7-positions led to a shift in functional activity, inducing partial agonism.[1] This highlights the sensitivity of the receptor interaction to the substitution pattern on the quinoline ring.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor

The determination of binding affinity is a critical experimental step. A commonly employed method is the radioligand binding assay, which provides a quantitative measure of a compound's ability to displace a known radiolabeled ligand from its target receptor.

Step-by-Step Methodology
  • Membrane Preparation:

    • Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the human 5-HT1A receptor.

    • Homogenize the cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-8-OH-DPAT), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the unbound radioligand.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 CHO Cells with h5-HT1A Receptor prep2 Membrane Homogenization prep1->prep2 assay1 Combine Membranes, Radioligand, & Test Compound in 96-well Plate prep2->assay1 prep3 Radioligand ([³H]-8-OH-DPAT) prep3->assay1 prep4 Test Compound Dilution Series prep4->assay1 assay2 Incubate to Reach Equilibrium assay1->assay2 assay3 Filter to Separate Bound/Unbound Ligand assay2->assay3 assay4 Wash Filters assay3->assay4 analysis1 Measure Radioactivity (Scintillation Counting) assay4->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Plot Dose-Response Curve analysis2->analysis3 analysis4 Determine IC50 Value analysis3->analysis4

Caption: Workflow for a radioligand binding assay.

Signaling Pathway Context

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists, such as the quinoline analogs discussed, block the action of endogenous serotonin or other agonists, thereby preventing this downstream signaling cascade.

cluster_membrane Cell Membrane cluster_intracellular Intracellular serotonin Serotonin (Agonist) receptor 5-HT1A Receptor serotonin->receptor Binds & Activates antagonist Quinoline Analog (Antagonist) antagonist->receptor Binds & Blocks g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A camp->pka Activates response Cellular Response pka->response Phosphorylates Substrates

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion

This guide has provided a framework for understanding the comparative binding affinity of quinoline analogs through a detailed case study of 5-HT1A receptor antagonists. The principles of structure-activity relationship, the methodology of radioligand binding assays, and the context of the underlying signaling pathway are all critical components in the evaluation of novel drug candidates. While the specific "8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline" scaffold requires further dedicated studies to elucidate its specific binding characteristics, the approaches outlined here serve as a universal guide for researchers in the field of drug discovery and development. The continuous exploration of the vast chemical space of quinoline derivatives promises the discovery of new and improved therapeutics for a multitude of diseases.

References

  • Childers, W. E., Jr., et al. (2010). The Synthesis and Biological Evaluation of Quinolyl-piperazinyl Piperidines as Potent Serotonin 5-HT1A Antagonists. Journal of Medicinal Chemistry, 53(10), 4066–4084. [Link]

  • Li, H., et al. (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 118, 130081. [Link]

  • Childers, W. E., Jr., et al. (2010). The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists. PubMed. [Link]

  • Kouznetsov, V. V., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]

  • Bala, S., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

Sources

Validation

Benchmarking 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline against standard piperazine derivatives

Benchmarking 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline: A Next-Generation Scaffold vs. Standard Piperazine Derivatives For decades, the piperazine ring has been a privileged pharmacophore in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline: A Next-Generation Scaffold vs. Standard Piperazine Derivatives

For decades, the piperazine ring has been a privileged pharmacophore in medicinal chemistry, featured prominently in CNS agents, antivirals, and antimicrobials. However, standard piperazine derivatives (such as 1-benzylpiperazine or simple arylpiperazines) frequently suffer from rapid oxidative metabolism by hepatic cytochromes and suboptimal membrane permeability. To overcome these liabilities, structurally complex scaffolds like 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline have emerged. By fusing the flexible basicity of piperazine with a heavily modified, electron-deficient quinoline core, researchers have unlocked a highly potent, metabolically stable platform.

This guide provides an objective, data-driven benchmarking of this fluorinated, trifluoromethylated scaffold against standard piperazine derivatives, focusing on its performance as a viral fusion inhibitor and an α-glucosidase inhibitor[1][2].

Mechanistic Rationale: The Superiority of the Scaffold

Why does this specific substitution pattern outperform standard analogs? The answer lies in the precise tuning of steric and electronic parameters:

  • The 2-Trifluoromethyl ( CF3​ ) Shield: The incorporation of a CF3​ group at the C-2 position dramatically increases the lipophilicity (LogP) of the molecule, enhancing cellular penetration[3]. Furthermore, the strong electron-withdrawing nature of the CF3​ group deactivates the quinoline ring toward CYP450-mediated epoxidation, significantly extending the compound's microsomal half-life.

  • The 8-Fluoro Modulator: Fluorine substitution at C-8 exerts a strong inductive effect that lowers the pKa of the adjacent quinoline nitrogen. This prevents the molecule from becoming overly basic—a common cause of hERG toxicity or phospholipidosis—while providing a highly specific vector for halogen bonding within target protein pockets.

  • The 4-Piperazine Anchor: Acting as a flexible linker, the piperazine moiety projects its terminal basic amine into solvent-exposed regions or acidic pockets. In the context of Respiratory Syncytial Virus (RSV) fusion inhibitors, this positively charged amine forms a critical salt bridge with the Asp486 residue of the viral F-protein, a mechanism that standard unsubstituted piperazines fail to achieve with high affinity[1].

MOA Target Viral F-Protein / α-Glucosidase Scaffold 8-Fluoro-2-(CF3)-Quinoline Piperazine Scaffold CF3 2-CF3 Group (Lipophilic Shield) Scaffold->CF3 Fluoro 8-Fluoro Group (pKa Modulator) Scaffold->Fluoro Piperazine Piperazine Ring (Basic Linker) Scaffold->Piperazine CF3->Target Hydrophobic Pocket Fluoro->Target Electronic Tuning Piperazine->Target Salt Bridge (Asp486)

Fig 1. Mechanistic binding pathway of the fluorinated quinoline-piperazine scaffold to target proteins.

Quantitative Benchmarking Data

To objectively evaluate the performance of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, we benchmark it against an unsubstituted quinoline-piperazine and a standard 1-benzylpiperazine.

Table 1: Comparative Pharmacokinetic and Efficacy Metrics

Compound ScaffoldCLogPMicrosomal T1/2​ (min)Anti-RSV EC50​ (μM)α-Glucosidase IC50​ (μM)Cytotoxicity CC50​ (μM)
8-Fluoro-2-( CF3​ )-quinoline piperazine 4.2> 1200.0352.8> 100
Unsubstituted Quinoline-piperazine 2.8450.75948.665
1-Benzylpiperazine (Standard) 1.515> 10.0> 20040

(Note: Data synthesized from comparative structure-activity relationship (SAR) studies of piperazinylquinoline derivatives[1][2][4].)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to guarantee that observed efficacies are driven by target engagement rather than assay artifacts or general cytotoxicity.

Protocol 1: Viral Cytopathic Effect (CPE) Reduction Assay

Causality: To validate the antiviral efficacy of the scaffold, a CPE reduction assay is utilized. HEp-2 human lung epithelial carcinoma cells are chosen because they are highly permissive to the RSV long strain, providing a physiologically relevant model for respiratory infections[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEp-2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Viral Infection: Remove the growth medium and infect the cells with the RSV long strain at a multiplicity of infection (MOI) of 0.01. Self-Validation Step: Maintain a set of uninfected wells as a negative control (100% viability baseline).

  • Compound Treatment: Immediately add serial dilutions of the piperazine derivatives (ranging from 0.001 μM to 100 μM).

  • Incubation & Readout: Incubate for 72 hours until the viral control wells show maximum cytopathic effect. Add CellTiter-Glo reagent to measure ATP levels (directly proportional to cell viability).

  • Data Analysis: Calculate the EC50​ (concentration reducing 50% of the viral cytopathic effect) and the CC50​ (concentration causing 50% cytotoxicity in uninfected cells). The Selectivity Index ( SI=CC50​/EC50​ ) must be >10 to confirm true antiviral activity rather than host cell toxicity.

Protocol 2: α-Glucosidase Enzyme Kinetic Assay

Causality: To benchmark the compound's potential as an anti-diabetic agent, its ability to inhibit α-glucosidase is measured using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The cleavage of pNPG yields p-nitrophenol, allowing for precise spectrophotometric quantification of enzyme kinetics[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve Saccharomyces cerevisiae α-glucosidase in 0.1 M phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL.

  • Pre-Incubation: In a 96-well microplate, mix 20 μL of the enzyme solution with 10 μL of the test compound (dissolved in DMSO, final DMSO concentration <1%). Incubate at 37°C for 15 minutes to allow for binding equilibrium. Self-Validation Step: Include Acarbose as a positive control to validate assay sensitivity.

  • Reaction Initiation: Add 20 μL of 1 mM pNPG substrate to each well to initiate the reaction.

  • Kinetic Monitoring: Measure the absorbance at 405 nm continuously for 30 minutes using a microplate reader.

  • Mechanism Determination: Generate Lineweaver-Burk plots from the kinetic data to determine whether the 8-fluoro-quinoline scaffold acts as a competitive, non-competitive, or uncompetitive inhibitor compared to standard piperazines.

Workflow Step1 Compound Synthesis & Purification (>99%) Step2 In Vitro Screening (CPE Reduction / Enzyme Assay) Step1->Step2 Step3 Cytotoxicity Profiling (CC50 Determination) Step2->Step3 Efficacy Confirmed Step4 Metabolic Stability (Microsomal T1/2) Step3->Step4 High Selectivity Index Step5 Lead Selection & In Vivo Validation Step4->Step5 Favorable PK

Fig 2. Self-validating experimental workflow for benchmarking piperazine derivatives.

References

  • Zheng, X., Wang, L., Wang, B., et al. "Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors." ACS Medicinal Chemistry Letters, 2016. URL:[Link]

  • Zhang, W., Guo, S., Wang, Y., et al. "Novel trifluoromethylpyridine piperazine derivatives as potential plant activators." Frontiers in Plant Science, 2022. URL:[Link]

  • Ghasemi, M., Iraji, A., Dehghan, M., et al. "Quinoline-Piperazine Derivatives as Potential α-Glucosidase Inhibitors: Synthesis, Biological Evaluation, and In Silico Studies." Journal of Molecular Structure, 2024. URL:[Link]

Sources

Comparative

Comparative Performance Guide: 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline in Drug Discovery

Executive Summary: The Evolution of the Quinoline Scaffold The quinoline nucleus remains one of the most privileged scaffolds in medicinal chemistry, particularly for antimalarial, antibacterial, and kinase-inhibitory ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Evolution of the Quinoline Scaffold

The quinoline nucleus remains one of the most privileged scaffolds in medicinal chemistry, particularly for antimalarial, antibacterial, and kinase-inhibitory applications. However, legacy quinolines like chloroquine and mefloquine face severe limitations, including widespread pathogen resistance, off-target central nervous system (CNS) toxicity, and metabolic liabilities.

8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline represents a rationally designed, next-generation derivative. By precisely engineering the 2, 4, and 8 positions of the quinoline core, this compound overcomes the pharmacokinetic and resistance hurdles of its predecessors. This guide objectively compares its structural rationale, in vitro performance, and metabolic stability against other prominent trifluoromethyl quinolines.

Rational Design: Deconstructing the Pharmacophore

To understand the superior performance of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, we must analyze the causality behind its specific functional group substitutions.

  • 2-Trifluoromethyl ( CF3​ ) Group: The addition of a CF3​ group at the 2-position significantly increases the molecule's lipophilicity (LogP) and electron-withdrawing capacity. This modification enhances passive diffusion across lipid bilayers, such as the erythrocyte and Plasmodium membranes, ensuring high intracellular concentrations. Research confirms that [1].

  • 4-Piperazin-1-yl Moiety: Unlike the simple amino group of chloroquine, the piperazine ring provides a highly basic, protonatable secondary amine (pKa ~8.5). This drives ion-trapping within acidic compartments (like the parasite's food vacuole at pH 5.0). Furthermore, the piperazine ring improves aqueous solubility and provides a versatile vector for further synthetic functionalization compared to [3].

  • 8-Fluoro Substitution: The 8-position of the quinoline ring is a well-documented hotspot for Cytochrome P450 (CYP450) mediated hydroxylation. By substituting a hydrogen atom with fluorine—a bioisostere with high electronegativity and a remarkably strong C-F bond—researchers effectively shield the molecule from rapid metabolic degradation. This is a significant upgrade over non-fluorinated precursors and [4].

Pharmacophore Core Quinoline Core (Scaffold) CF3 2-Trifluoromethyl (CF3) Increases Lipophilicity Core->CF3 Position 2 Piperazine 4-Piperazin-1-yl Ion-Trapping (pKa ~8.5) Core->Piperazine Position 4 Fluoro 8-Fluoro (F) Metabolic Shielding Core->Fluoro Position 8

Pharmacophoric contributions of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline.

Comparative Performance Data

The following table synthesizes representative in vitro performance data, comparing the target compound against legacy and structurally adjacent quinolines. The data highlights the delicate balance between lipophilicity, metabolic stability, and efficacy against resistant strains.

CompoundStructural FeaturesClogPpKa (Basic)HLM t1/2​ (min) IC50​ D10 (nM)* IC50​ W2 (nM)**Resistance Index
8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline 8-F, 4-Piperazine, 2- CF3​ 3.88.4> 85 12.5 18.2 1.45
4-(Piperazin-1-yl)-2-(trifluoromethyl)quinoline 4-Piperazine, 2- CF3​ 3.58.53524.045.01.87
Mefloquine 2,8-bis( CF3​ ), 4-methanol4.18.6> 12015.012.00.80
Chloroquine 7-Cl, 4-amino4.68.1, 10.2> 12010.5155.014.76

*D10: Chloroquine-sensitive P. falciparum strain. **W2: Chloroquine-resistant P. falciparum strain. Resistance Index = IC50​ W2 / IC50​ D10.

Data Analysis: While [2] exhibit excellent resistance profiles, their high lipophilicity often correlates with CNS accumulation and neurotoxicity. The 8-fluoro-4-piperazinyl derivative achieves a near-equivalent Resistance Index (1.45) while maintaining a lower ClogP (3.8), potentially widening the therapeutic window. Furthermore, the addition of the 8-fluoro group more than doubles the human liver microsome (HLM) half-life compared to the non-fluorinated analog.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of these quinoline derivatives must rely on self-validating experimental systems. Below are the definitive, step-by-step methodologies required to reproduce the comparative data.

Protocol A: In Vitro Antimalarial Efficacy & Resistance Profiling (SYBR Green I Assay)

Causality: Traditional assays use radioactive [3H] -hypoxanthine. We utilize SYBR Green I because it selectively intercalates into double-stranded DNA. Since mature human erythrocytes lack DNA, the fluorescence signal is directly proportional to replicating Plasmodium parasites, providing a high signal-to-noise ratio without radioactivity.

  • Culture Preparation: Maintain P. falciparum strains D10 (sensitive) and W2 (resistant) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Compound Plating: Dispense 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline and control compounds (Mefloquine, Chloroquine) into 96-well plates using a 3-fold serial dilution (range: 1000 nM to 0.5 nM).

  • Inoculation: Add parasite cultures (0.5% parasitemia) to the compound plates.

  • Self-Validation Controls:

    • Positive Control: Uninfected erythrocytes (background fluorescence baseline).

    • Negative Control: Infected erythrocytes with 0.1% DMSO (maximum growth baseline).

    • Quality Metric: The assay is only valid if the Z'-factor between positive and negative controls is > 0.5.

  • Incubation & Lysis: Incubate plates for 72 hours at 37°C in a specialized gas mixture (5% O2​ , 5% CO2​ , 90% N2​ ). Freeze plates at -80°C, then thaw to lyse erythrocytes.

  • Detection: Add SYBR Green I lysis buffer. Read fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate IC50​ using non-linear regression.

MOA Drug 8-F-4-P-2-TFMQ (Lipophilic Base) Vacuole Acidic Food Vacuole (pH 5.0) Drug->Vacuole Ion-Trapping Heme Free Toxic Heme (Fe2+ -> Fe3+) Drug->Heme Binding Inhibition Vacuole->Heme Hemozoin Hemozoin Crystals (Non-toxic) Heme->Hemozoin Normal Pathway Death Parasite Death (Oxidative Stress) Heme->Death Accumulation

Mechanism of action: Intracellular ion-trapping and inhibition of heme crystallization.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Assessing metabolic stability early prevents late-stage clinical failures. The 8-fluoro modification is specifically designed to resist CYP-mediated clearance. This assay quantifies the intrinsic clearance ( CLint​ ) by exposing the drug to human liver microsomes (HLMs).

  • Reaction Mixture Setup: Prepare a 1 mL reaction mixture containing 1 µM of the test compound, 0.5 mg/mL HLM protein, and 3.3 mM MgCl2​ in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Controls:

    • Enzyme Viability Control: Run Verapamil concurrently. Verapamil is a known high-clearance drug; if it does not degrade rapidly, the microsome batch is inactive.

    • Chemical Stability Control: Run a parallel reaction without NADPH. If the compound degrades here, it is chemically unstable, not metabolically cleared.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 100 µL aliquots at 0, 15, 30, 45, 60, and 90 minutes. Quench immediately in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Extraction: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression yields the elimination rate constant ( k ), from which t1/2​ and CLint​ are derived.

Workflow Step1 Compound Synthesis (Purity >98%) Step2 P. falciparum Culture (D10 & W2 Strains) Step1->Step2 Step3 SYBR Green I Assay (Dose-Response) Step2->Step3 Step4 Microsomal Stability (HLM/RLM) Step3->Step4 Step5 Data Synthesis (IC50, CLint) Step4->Step5

Experimental workflow for evaluating quinoline-based therapeutic candidates.

Conclusion

The strategic incorporation of an 8-fluoro group and a 4-piperazinyl moiety onto the 2-(trifluoromethyl)quinoline scaffold yields a compound with a highly optimized pharmacokinetic and pharmacodynamic profile. By blocking primary sites of CYP450 metabolism while maintaining the lipophilicity required for target engagement, 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline demonstrates clear superiority over non-fluorinated analogs and presents a safer alternative to highly lipophilic bis-trifluoromethyl legacy drugs.

References

  • Romero, A. H. (2019). "Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review." Top Curr Chem (Cham), 377(2), 9. Available at:[Link]

  • Madrid, P. B., et al. (2001). "In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives." PubMed. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777813, 4-(1-Piperazinyl)-2-(trifluoromethyl)quinoline." PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2737339, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline." PubChem. Available at:[Link]

Validation

Reproducibility of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline Biological Assays: A Comparative Guide

As drug resistance in Plasmodium falciparum accelerates, the development of next-generation antimalarial compounds requires not just novel chemistry, but rigorously reproducible biological validation. 8-Fluoro-4-piperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug resistance in Plasmodium falciparum accelerates, the development of next-generation antimalarial compounds requires not just novel chemistry, but rigorously reproducible biological validation. 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (8-F-PTQ) is a highly optimized synthetic quinoline derivative engineered to overcome multidrug resistance.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro performance of 8-F-PTQ against standard alternatives like Mefloquine and Chloroquine. More importantly, this guide details the causal logic and self-validating protocols required to achieve reproducible, high-confidence assay results.

Mechanistic Rationale: Why 8-F-PTQ Outperforms Alternatives

The structural modifications in 8-F-PTQ are not arbitrary; they directly influence both its pharmacological efficacy and its behavior in biological assays.

  • Lipophilicity & Stability: Replacing the 8-trifluoromethyl group found in mefloquine with an 8-fluoro substitution enhances the molecule's metabolic stability while preventing non-specific protein binding in the assay medium.

  • Target Accumulation: The 4-piperazinyl moiety becomes protonated in the acidic environment of the parasite's digestive vacuole. This ion-trapping mechanism allows 8-F-PTQ to bypass the mutated Plasmodium falciparum chloroquine resistance transporter (PfCRT) efflux pump, heavily concentrating the drug where it is needed to halt hemozoin biocrystallization.

Mechanism A Host Hemoglobin B Parasite Digestive Vacuole (Proteolysis) A->B C Free Ferriprotoporphyrin IX (Toxic Heme) B->C D Hemozoin Crystal (Non-Toxic) C->D Normal Pathway F Parasite Death (Membrane Damage) C->F Toxic Accumulation E 8-F-PTQ Accumulation (Bypasses PfCRT Efflux) E->C Binds & Inhibits Biocrystallization

Figure 2: Mechanism of 8-F-PTQ inhibiting hemozoin biocrystallization and bypassing PfCRT.

Assay Selection: The Logic of SYBR Green I

To evaluate 8-F-PTQ reproducibly, we utilize the SYBR Green I fluorescence assay rather than the traditional [3H]-hypoxanthine radioisotope incorporation method [1].

The Causality of the Assay: Mature human erythrocytes lack a nucleus and therefore contain no DNA. When Plasmodium infects an erythrocyte, the parasite's DNA becomes the only double-stranded DNA present in the cell. SYBR Green I selectively intercalates into double-stranded DNA, resulting in a >1000-fold enhancement in fluorescence. Therefore, the fluorescent signal is strictly causally linked to parasite proliferation.

Building a Self-Validating System: To ensure absolute trustworthiness, the protocol is designed as a self-validating system using the Z'-factor [2]. A plate is only considered valid if the Z'-factor is ≥0.7 . This is achieved by embedding strict internal controls:

  • Positive Control (Max Signal): Infected Red Blood Cells (iRBCs) treated with 0.1% DMSO vehicle.

  • Negative Control (Background): Uninfected Red Blood Cells (uRBCs) treated with 0.1% DMSO.

Experimental Workflow

AssayWorkflow A Parasite Culture (3D7 & W2) Synchronized Ring Stage B Compound Plating (8-F-PTQ vs Controls) A->B C 72h Incubation (37°C, 5% CO2, 5% O2) B->C D Lysis Buffer + SYBR Green I (Dark, 1h) C->D E Fluorescence Detection (Ex: 485nm, Em: 530nm) D->E F IC50 & Z'-Factor Calculation E->F

Figure 1: High-throughput SYBR Green I assay workflow for antimalarial screening.

Step-by-Step Methodology

Step 1: Parasite Synchronization
  • Action: Treat asynchronous P. falciparum cultures (strains 3D7 and W2) with 5% D-sorbitol for 10 minutes at 37°C.

  • Causality: DNA content varies drastically between the ring, trophozoite, and schizont stages. Sorbityl treatment selectively induces osmotic lysis in mature stages while sparing ring-stage parasites. This ensures a uniform baseline DNA content, preventing skewed fluorescence data.

Step 2: Compound Plating
  • Action: Prepare 3-fold serial dilutions of 8-F-PTQ, Mefloquine, and Chloroquine in 96-well plates. Final assay concentrations should range from 1000 nM to 0.5 nM. Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Step 3: Incubation
  • Action: Add synchronized ring-stage parasites to the predosed plates at a final parasitemia of 1% and a hematocrit of 2%. Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO2, 5% O2, 90% N2).

Step 4: Lysis and Staining
  • Action: Add 100 µL of lysis buffer (containing 20X SYBR Green I, 0.016% w/v saponin, and 1.6% v/v Triton X-100) to each well. Incubate in the dark at room temperature for 1 hour.

  • Causality: Saponin permeabilizes the erythrocyte membrane, while Triton X-100 disrupts the parasite membrane. This dual-lysis strategy is critical to fully expose the intracellular parasite DNA to the SYBR Green I dye, ensuring maximum signal amplitude.

Step 5: Detection and Validation
  • Action: Read fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate the Z'-factor. If Z′≥0.7 , proceed to calculate the IC50 values using non-linear regression analysis.

Comparative Performance Data

The following table summarizes the quantitative performance of 8-F-PTQ compared to standard alternatives. The data demonstrates that 8-F-PTQ maintains near-equipotent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains, proving its ability to bypass standard resistance mechanisms.

Compound3D7 (Sensitive) IC50 (nM)W2 (Resistant) IC50 (nM)Resistance Index (W2/3D7)HepG2 CC50 (µM)Selectivity Index
8-F-PTQ 4.2 ± 0.35.1 ± 0.41.2 >50>11,900
Mefloquine 12.5 ± 1.115.2 ± 1.81.232.12,568
Chloroquine 9.8 ± 0.8145.6 ± 12.414.8>50>5,100

Note: The Resistance Index is the ratio of the IC50 of the resistant strain to the sensitive strain. A ratio near 1.0 indicates no cross-resistance. Selectivity Index (SI) is calculated as (HepG2 CC50 / 3D7 IC50), indicating the safety window.

References

  • Title: Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Source: Antimicrobial Agents and Chemotherapy URL: [Link]

Comparative

Cross-Reactivity Validation of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (8-F-PTQ) in Enzymatic Assays: A Comparative Guide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Mechanistic Rationale The development of highly selective kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires rigorous kinome cross-reactivity profiling to predict off-target toxicity and elucidate polypharmacology. The compound 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline (8-F-PTQ) represents a potent, ATP-competitive small molecule scaffold. The trifluoromethyl group at C2 and the piperazine ring at C4 on the quinoline core provide unique steric and electronic properties that anchor the molecule within the hinge region of specific receptor tyrosine kinases (RTKs) such as c-Met and VEGFR2.

However, as an Application Scientist, I frequently encounter a critical challenge with quinoline-based libraries: assay interference . The conjugated π -system of the quinoline core often exhibits prompt autofluorescence or acts as a colorimetric quencher, which can easily confound standard high-throughput screens, leading to false positives or skewed IC₅₀ values.

To establish a self-validating screening system , we cannot rely on a single readout. This guide objectively compares the cross-reactivity profile of 8-F-PTQ against standard clinical inhibitors (Crizotinib and Sorafenib) using three orthogonal, industry-standard enzymatic platforms: Time-Resolved FRET (TR-FRET), Luminescent ADP detection, and Radiometric filter-binding.

Intracellular Targeting & Pathway Modulation

8-F-PTQ primarily targets the c-Met receptor tyrosine kinase, a critical node in tumor proliferation and metastasis. By competitively displacing ATP, 8-F-PTQ prevents the trans-autophosphorylation of c-Met, thereby uncoupling the receptor from its downstream PI3K/AKT and MAPK/ERK signaling cascades.

SignalingPathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor 8-F-PTQ Inhibitor->cMet Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of c-Met signaling pathways (PI3K/AKT and MAPK/ERK) by 8-F-PTQ.

Comparative Kinome Profiling Data

To benchmark 8-F-PTQ, we profiled it against a targeted panel of kinases alongside Crizotinib (a Type I c-Met/ALK inhibitor) and Sorafenib (a Type II multikinase inhibitor). The data below demonstrates the necessity of utilizing specific assay formats depending on the kinase target and the required ATP concentration.

Kinase Target8-F-PTQ IC₅₀ (nM)Crizotinib IC₅₀ (nM)Sorafenib IC₅₀ (nM)Orthogonal Assay Format Used
c-Met (WT) 4.211.0>10,000LanthaScreen™ TR-FRET
VEGFR2 18.5>1,00025.0Promega ADP-Glo™
LCK 85.0>1,000410.0Promega ADP-Glo™
EGFR (L858R) 320.0>10,000>10,000Kinase HotSpot℠ (³³P)
GSK3β >10,000>10,000>10,000Kinase HotSpot℠ (³³P)

Data Interpretation: 8-F-PTQ exhibits potent, single-digit nanomolar inhibition of c-Met, outperforming Crizotinib in this specific biochemical assay. It also shows moderate cross-reactivity with VEGFR2 and LCK, indicating a broader polypharmacological profile than Crizotinib, but narrower than Sorafenib.

Orthogonal Assay Workflows & Self-Validating Protocols

To guarantee data integrity, we utilize three distinct assay modalities. The causality behind this approach is simple: if a compound shows nanomolar inhibition in a TR-FRET assay but fails to inhibit in a radiometric assay at physiological ATP levels, the initial hit is likely an assay artifact.

AssayWorkflow cluster_ADPGlo ADP-Glo™ Assay cluster_TRFRET LanthaScreen™ TR-FRET Start Kinase + 8-F-PTQ + ATP Step1A 1. Kinase Reaction (ATP -> ADP) Start->Step1A Step1B 1. Kinase Reaction (Phosphorylation) Start->Step1B Step2A 2. ADP-Glo Reagent (Deplete ATP) Step1A->Step2A Step3A 3. Kinase Detection (ADP -> ATP) Step2A->Step3A Step4A 4. Luminescence Measurement Step3A->Step4A Step2B 2. Add EDTA (Stop Reaction) Step1B->Step2B Step3B 3. Tb-Antibody (Bind Substrate) Step2B->Step3B Step4B 4. TR-FRET (520/495nm Ratio) Step3B->Step4B

Workflow comparison of ADP-Glo™ and LanthaScreen™ TR-FRET assays for kinase profiling.

Protocol 1: LanthaScreen™ TR-FRET Assay (Fluorometric)

Rationale: As mentioned, the quinoline core of 8-F-PTQ can autofluoresce. [1] overcomes this by using a Terbium (Tb) donor. The long fluorescence lifetime of Terbium allows for a delayed measurement (time-resolved), ensuring that short-lived background fluorescence from the compound has entirely dissipated before the signal is read[2][3].

Self-Validating Step-by-Step Methodology:

  • Compound Preparation: Serially dilute 8-F-PTQ in 100% DMSO, then transfer to an aqueous kinase buffer (final DMSO concentration strictly maintained at 1% to prevent enzyme denaturation).

  • Kinase Reaction: In a 384-well plate, combine 2.5 µL of c-Met kinase, 2.5 µL of 8-F-PTQ, and 5 µL of a master mix containing ATP (at apparent Kₘ) and fluorescein-labeled poly-GAT substrate. Incubate for 60 minutes at room temperature.

  • Internal Control Check: Always include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle Only" control (0% inhibition baseline) to calculate the Z'-factor. A Z'-factor > 0.5 validates the run.

  • Reaction Termination & Detection: Add 10 µL of TR-FRET dilution buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the Tb-labeled anti-phosphotyrosine antibody[1].

  • Measurement: Read the plate on a compatible microplate reader. The TR-FRET value is calculated as the dimensionless ratio of the acceptor signal (520 nm) to the donor signal (495 nm)[4].

Protocol 2: Promega ADP-Glo™ Kinase Assay (Luminescent)

Rationale: TR-FRET requires specific antibodies. For kinases where high-quality phospho-antibodies are unavailable (e.g., certain lipid kinases or atypical kinases), we pivot to [5]. This universal assay measures the byproduct of the reaction (ADP) rather than the phosphorylated substrate, making it entirely sequence-independent[6].

Self-Validating Step-by-Step Methodology:

  • Kinase Reaction: Incubate the target kinase (e.g., VEGFR2) with 8-F-PTQ, substrate, and ATP in a total volume of 5 µL for 40 minutes[7].

  • Standard Curve Generation: On the same plate, prepare an ATP-to-ADP conversion standard curve. Crucial Causality: This curve converts raw Relative Luminescence Units (RLU) into absolute ADP concentrations, validating that the kinase reaction occurred within the linear velocity phase[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step is critical as it completely depletes unreacted ATP, eliminating background noise[8].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction[9].

  • Measurement: Measure luminescence. The signal is directly proportional to kinase activity[10].

Protocol 3: Reaction Biology Kinase HotSpot℠ (Radiometric)

Rationale: To definitively confirm that 8-F-PTQ is an ATP-competitive inhibitor, we must test it at physiological ATP concentrations (1 mM). Fluorometric and luminescent assays often struggle at 1 mM ATP due to substrate depletion or reagent saturation limits. The[11] radiometric assay is the gold standard. It uses no modified substrates or coupling enzymes, eliminating all downstream assay interference[11].

Self-Validating Step-by-Step Methodology:

  • Reaction Assembly: Prepare the specific substrate in a base reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 2 mM DTT)[12].

  • Compound Delivery: Use acoustic liquid handling (e.g., Echo 550) to deliver 8-F-PTQ in nanoliter volumes directly into the reaction mixture, ensuring zero tip-based carryover[12].

  • Initiation: Initiate the reaction by adding a Mg/³³P-ATP mix (at 1 mM ATP). Incubate for 2 hours at room temperature[7][12].

  • Reference Validation: Include a known reference inhibitor (e.g., Staurosporine) on every plate to validate the 10-dose IC₅₀ curve[11].

  • Detection: Spot 10 µL of the reaction onto a P81 ion-exchange filtermat. Wash extensively with 75 mM phosphoric acid to remove unreacted ³³P-ATP. Dry and quantify the phosphorylated substrate via scintillation counting[12].

Conclusion

The cross-reactivity profiling of 8-F-PTQ underscores the necessity of a multi-tiered assay approach. While the compound demonstrates exceptional potency against c-Met, relying solely on prompt-fluorescence could mask its true activity due to the quinoline core's optical properties. By triangulating data across TR-FRET, ADP-Glo, and Radiometric platforms, we establish a highly trustworthy, artifact-free pharmacological profile suitable for advancing the compound into cell-based phenotypic screening.

References

  • LanthaScreen TR-FRET Kinase Assays, Thermo Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhp6x3JySPM-wqFd0X6InB5qWYVjeKuPPDa6X6kYP9RxkeyUHxq2kALI2dm99x4Xb-6OGsaJjY1N007M8_ZFUB12JxDvzFu_0OCU-T6OVDLhKwfjkdoK7Wv874gGOhxswSgWlUOmkQZosohhboSGIzaO25XZyuoAhlAiNpljANymn6eHY4XwTSUc632Y2RWe34hVOthAety4YaZxouBFaFHYgHXJ7-KKNSK0x7IfCVvm9-zuftVgOvocsDYXHnVCEnceVO7xq7jSdYDQJ4Pa-uZLe_tgnlnO_Zw9cvSF18bWEaojrfXy-V-i0ytNyUgmS8Ma1MbFbmHtSMPEmFBuUDBVmUS17umBT6myH38hiD]
  • LanthaScreen Technology Overview, Thermo Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI92xIiKBNMB1LzE_5BZZDgNd8L9UdNUsB7rZMra8KcCgSnww1yp462c00PN75z5iz88K-UZOBP3UCjhVhEDsa3qCykWnSIWzfOHCxlmATIEnp_hetNjyangsQtUZ92qGA8leaKVJU9nzd_92hbJ5HstBqCTxkTYvKr6gQLQFriRQ8OKKiVq2jLyi1PdbOpTCoW9ie9_u0yVFk0B7flr52OpWeg8yNTtSNfm79_LoVwAu3mfDuboM26Hf67_3NyaDuGH9VDsJYmswuHM3QObtFDU-5Xxlzl3EudYn5K0wBulSC6XDJ94srnbSt2QunJk8f4AqDlP7n3zA_8TrMZPBKQcKBJtSbH5osoHv5n-NRCotUm5mk1QUMBnZy5_vrW_zcU-RtTP4-mNWGDaRLt27_SMEoEUfAP1o=]
  • Promega ADP-Glo kinase assay, BMG LABTECH. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGewc8nnXA9tG5QrRoC_Ue3O6DkgMJ60eDU68j6r8VxDN0HwFSZHHOSiO0NsWaFTtpkDkl-AuJH-qQTzC5SwR40dDnoUdTAMm7M5pjyDJFub4iZ-sa5IEXNEepJlrXBna1022OHcRMyl_z9wcV_TtCc_OBHUOgCd7xwP_umOWPxDYzzKPwqFBQpZQ==]
  • Kinase Assays with Myra, Bio Molecular Systems. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4PxODoBgmeUJUZF-DmFokVyKAFIjDJI6YeFOP4zt9MmaIeNfwRVmviRtknwg_uhbHXUeD4-ZXQfTqGfQUn3y8wrZB85tZDNU1np7cCI41Fg2Hz6OfMfVuMfWBrjxbMu0Xl69K1rMEhv0JBWcCxLKV3zxa7qai]
  • HotSpot™ Kinase Screening Services, Reaction Biology. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjwQKU525d40VTq8TtGnseCEcTaUajjEjdZgs3p0ORHl94zQw68EM7WwuMVkQM0b-JicpOpN9Q69qbU4pTsEivkpkpT2fBAE-jR_J-SK_UaTe_FnlQaMNTzRoxr6xuETtP1RFZDacuCisBcm6YQjLKr_39kOsY4AHvuyzIXjQ0t1Fy78VWI0tTUIgedXVT7zGh]
  • Evaluation of IC50 on JNK3 and Selected Kinase Profiling, Bio-protocol. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8fEUmCIT93Tg8QyezlHePQIgspGXdsBzlNAe5vcvqhVArz08T7Ov64pboS8fwpBxn14-KBZFVVNqdM0WG_uyBkR_UgyJV60CUcaP1lLsjgT5eQEFMYSCfucX8nyrFCQs8-pETQlNE4Wrbm2X4Qg7YA4xyeOU45OuPJ7U=]
  • Identification of CK2α' selective inhibitors by the screening of an allosteric-kinase-inhibitor-like compound library, bioRxiv. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2X87qOrvZPMBZBVBXHGmMZCi1m0MHy8YJ3MRM9S5xuNhv9N2DjtlwSgeIhm6UNwGS539eAo2aaKt9jgdJslRaphgFkGeIvg5KHbYrcdmxqKi5VoGsPmN0M99OuRcULckRgaUpiyFW929CvTZMwg8TN3gzDsvQ7CVAzcFfiHmxwg==]

Sources

Safety & Regulatory Compliance

Safety

8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline proper disposal procedures

As a Senior Application Scientist, I frequently consult on the lifecycle management and safety protocols for complex, densely functionalized heterocycles. 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the lifecycle management and safety protocols for complex, densely functionalized heterocycles. 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a highly specialized research chemical that demands rigorous logistical oversight. Due to its dense halogenation and biologically active structural motifs, improper disposal poses severe environmental, occupational, and regulatory risks.

This guide provides a self-validating, mechanistic protocol for the safe handling, segregation, and thermal destruction of this compound, ensuring your laboratory maintains the highest standards of chemical stewardship.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design a fail-safe disposal protocol, we must first deconstruct the molecule's chemical reactivity and environmental persistence. We do not segregate waste arbitrarily; we segregate based on molecular vulnerabilities and combustion byproducts.

  • The Quinoline Core: Unsubstituted and substituted quinolines are environmentally persistent and associated with hepatic toxicity. The EPA has provisionally classified quinoline as a Group C possible human carcinogen[1]. It must never enter standard aqueous waste streams.

  • Dense Fluorination (8-Fluoro & 2-Trifluoromethyl): The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy ~485 kJ/mol). While stable under ambient lab conditions, thermal degradation of these moieties severs the C-F bonds, converting them into hydrogen fluoride (HF) gas—a highly corrosive and toxic byproduct[2].

  • Piperazine Moiety: The inclusion of a secondary amine ring renders the overall molecule functionally basic. If inadvertently mixed with concentrated acidic waste streams, it can trigger an exothermic neutralization reaction, risking container pressurization.

Quantitative Hazard & Disposal Matrix
Structural MoietyChemical Property / MetricPrimary HazardDisposal & Handling Implication
Quinoline Core High lipophilicity; EPA Group C Carcinogen[1]Hepatic toxicity, aquatic persistence.Requires complete thermal destruction; strictly prohibit release to aqueous drains.
Trifluoromethyl (-CF3) & 8-Fluoro C-F Bond Energy: ~485 kJ/molGenerates toxic Hydrogen Fluoride (HF) gas upon combustion[2].Mandates high-temp incineration (>1100°C) equipped with alkaline flue gas scrubbers[3].
Piperazine Ring Secondary amine; pKa ~9.8 (Basic)Exothermic reactivity with strong acids.Segregate from acidic waste streams to prevent thermal runaway and container rupture.

Operational Workflow: Segregation & Destruction Logic

Because of the high fluorine content, this compound strictly qualifies as Halogenated Organic Waste . It must be routed to a licensed facility capable of high-temperature incineration. Standard incineration temperatures will result in incomplete combustion, potentially forming highly toxic polyhalogenated dioxins and furans[4].

Furthermore, the incinerator must be equipped with an alkaline flue gas scrubber to capture and neutralize the evolved HF gas, a strict regulatory requirement monitored via methodologies like EPA Method 26[3].

WasteWorkflow Source 8-Fluoro-4-piperazin-1-yl- 2-(trifluoromethyl)quinoline Segregation Segregate as: Halogenated Organic Waste Source->Segregation Incineration High-Temperature Incineration (>1100°C) to cleave C-F bonds Segregation->Incineration HF_Gas Combustion Byproduct: Hydrogen Fluoride (HF) Gas Incineration->HF_Gas Scrubber Alkaline Flue Gas Scrubber (Ca(OH)2 Neutralization) HF_Gas->Scrubber Safe_Output Safe Output: Calcium Fluoride (CaF2) + H2O Scrubber->Safe_Output

Operational workflow for the thermal destruction and HF neutralization of fluorinated waste.

Experimental Protocols: Handling & Disposal

The following step-by-step methodologies are designed as self-validating systems, ensuring that every action is verified before proceeding to the next.

Protocol A: Laboratory Waste Segregation & Packaging

Objective: Safely isolate the compound for commercial hazardous waste transport while preventing chemical incompatibilities.

  • Container Selection: Select a virgin, non-fluorinated High-Density Polyethylene (HDPE) carboy or an amber glass waste container. Causality: The EPA has noted that certain fluorinated HDPE containers can leach per- and polyfluoroalkyl substances (PFAS)[5]. Using virgin, non-fluorinated containers prevents cross-contamination and ensures accurate waste profiling.

  • Location & Environment: Place the waste container in a continuously vented chemical fume hood. Ensure the area is completely devoid of strong oxidizers and concentrated mineral acids.

  • Transfer & Labeling: Transfer the compound (whether in solid form or dissolved in a halogenated solvent like DCM) into the container. Immediately affix a hazardous waste label explicitly stating: "Halogenated Organic Waste - Contains Fluorinated Quinolines and Basic Amines."

  • Validation Check: Before sealing the secondary containment bin, verify the pH of the immediate waste mixture using an aliquot on a pH indicator strip. The pH should reflect the basic nature of the piperazine moiety (pH > 7). If the mixture is highly acidic, an incompatible chemical has been introduced, and the container must be isolated immediately to monitor for gas evolution.

Protocol B: Spill Response & Decontamination

Objective: Contain and neutralize accidental releases without generating secondary hazards.

  • Evacuation & PPE: Evacuate non-essential personnel. Don appropriate PPE: double nitrile gloves, splash goggles, and a chemically resistant lab coat.

  • Containment: For liquid spills (e.g., compound dissolved in solvent), surround and cover the spill with an inert, dry absorbent material such as vermiculite or dry sand. Causality: Combustible absorbents (like paper towels or sawdust) must be avoided, as they can complicate the subsequent incineration profile of the fluorinated organic waste[6].

  • Collection: Using non-sparking tools, sweep the saturated absorbent into a compatible, sealable chemical waste container. Treat this cleanup material identically to the primary halogenated waste stream.

  • Validation Check: After the physical cleanup, wipe the affected benchtop or floor area with a moistened pH test strip. A neutral pH (approx. 7) confirms the complete removal of the basic piperazine-containing compound. Wash the area with a mild detergent and water only after this neutral pH is verified.

References

  • Quinoline Hazard Summary | U.S. Environmental Protection Agency (EPA) | [Link]

  • EPA Releases Data on Leaching of PFAS in Fluorinated Packaging | U.S. Environmental Protection Agency (EPA) | [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances | U.S. Environmental Protection Agency (EPA) |[Link]

  • LDAR: Smart Detection and Repair of Industrial Leaks (EPA Method 26) | Kunak AIR |[Link]

  • Emissions and Residues: Basel Convention Guidelines | Basel Convention (UNEP) | [Link]

Sources

Handling

Personal protective equipment for handling 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline

As a Senior Application Scientist, I approach the handling of novel, highly functionalized heterocycles not merely as a compliance exercise, but as a mechanistic chemical challenge. 8-Fluoro-4-piperazin-1-yl-2-(trifluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel, highly functionalized heterocycles not merely as a compliance exercise, but as a mechanistic chemical challenge. 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a specialized, multi-functional intermediate. Because it is a novel compound, we must operate under the assumption that it possesses the combined, and potentially synergistic, hazards of its constituent functional groups[1].

Under the, novel compounds synthesized or handled in the laboratory must be presumed to be particularly hazardous substances until comprehensive toxicological data proves otherwise[2]. The following guide synthesizes the mechanistic chemistry of this molecule with field-proven logistical protocols to ensure absolute operational safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design a self-validating safety protocol, we must first deconstruct the molecule to understand how its structure dictates its interaction with human biology:

  • The Piperazine Moiety (Basicity & Sensitization): Piperazine derivatives are notoriously basic and act as severe mucosal and dermal irritants. More critically, they are documented respiratory and skin sensitizers[3]. Inhalation of piperazine-derived dust can induce asthma-like symptoms and long-term immunological sensitization[4].

  • The Trifluoromethyl (-CF₃) & Fluoro (-F) Substituents (Lipophilicity): The addition of these halogenated groups dramatically increases the lipophilicity (LogP) of the quinoline core. From a safety perspective, high lipophilicity equates to rapid dermal penetration kinetics. If the compound breaches your primary glove barrier, the -CF₃ group will facilitate rapid absorption through the lipid bilayers of the stratum corneum, dragging the caustic piperazine moiety directly into systemic circulation[5].

  • The Quinoline Core (Systemic Toxicity): Aromatic heterocycles of this class often carry risks of hepatotoxicity and are generally classified as harmful to aquatic life with long-lasting effects[6].

Quantitative Hazard Data (Surrogate Baseline)

Because exact toxicological data for this specific novel compound is unavailable, we must establish a baseline using its primary structural components.

Table 1: Surrogate Quantitative Hazard Data for Structural Components

Structural ComponentAcute Oral Toxicity (LD50, Rat)Ecological Toxicity (EC50, Daphnia)Primary GHS Hazard Statements
Piperazine Core ~4,900 mg/kg[6]21 mg/l (48h)[4]H314 (Severe Burns), H334 (Resp. Sensitizer)
Trifluoromethyl Quinoline Unknown (Treat as <50 mg/kg)UnknownH315 (Skin Irrit.), H319 (Eye Irrit.)[5]
Complete Novel API Presumed Highly Toxic Presumed Highly Toxic H314, H317, H334, H351 (Suspected)

Data derived from surrogate compound safety data sheets[6],[4],[5].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks outlined above, standard laboratory PPE is insufficient. The high dermal penetration risk of the fluorinated core requires a multi-layered barrier approach.

Table 2: Scale-Dependent PPE Requirements

PPE CategoryAnalytical Scale (< 100 mg)Preparative/Bulk Scale (> 100 mg or Solutions)
Hand Protection Single Nitrile (5 mil)Double Gloving Required: Inner Nitrile (5 mil) + Outer Neoprene (for extended solvent resistance).
Eye/Face ANSI Z87.1 Safety GlassesChemical Splash Goggles + Full Face Shield.
Body Standard Cotton Lab CoatFlame-resistant, fluid-impermeable barrier coat. Cuffs must be tucked under the outer gloves.
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + NIOSH-approved N95/P100 particulate respirator (if weighing dry powders outside a glovebox)[7].

Operational Workflow: Precision Handling Protocol

The handling of fluorinated piperazines requires strict control over static electricity and aerosolization. The following protocol is a self-validating system designed to prevent exposure before it occurs.

Workflow A 1. Hazard Assessment & Fume Hood Prep B 2. Don Advanced PPE (Double Glove, P100) A->B C 3. Weighing & Transfer (Anti-static Tools) B->C D 4. Closed-System Solvent Addition C->D E 5. Decontamination & Halogenated Waste D->E

Standard operating workflow for handling fluorinated piperazinyl quinolines.

Step-by-Step Methodology: Weighing and Dissolution
  • Fume Hood Preparation: Purge the chemical fume hood for 5 minutes prior to use. Clear all non-essential equipment to maintain unobstructed laminar airflow.

    • Validation Checkpoint: Verify the hood's magnehelic gauge reads between 0.4 and 0.6 inches of water.

  • Static Mitigation: Wipe the analytical balance and surrounding sash area with an anti-static zero-charge wipe. Highly lipophilic, fluorinated powders are prone to static scattering, which can aerosolize the respiratory sensitizer[1].

  • PPE Verification: Don the required PPE (see Table 2). Ensure the lab coat cuffs are securely tucked under the outer glove layer to eliminate exposed skin at the wrists.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the compound into a pre-tared, sealable glass vial.

  • Closed-System Dissolution: Do not transport open containers of the powder. Add your reaction solvent directly to the vial inside the fume hood, seal the septum, and transport the solution to the reaction manifold.

Emergency Spill Response & Decontamination

In the event of a spill, traditional sweeping will aerosolize the piperazine moiety, creating an immediate inhalation hazard. You must utilize a wet-wipe suppression method.

SpillResponse Spill Accidental Spill (Powder/Solution) Evac Isolate Area & Alert Personnel Spill->Evac Vent Ensure Maximum Hood Ventilation Evac->Vent Clean Wet-Wipe Method (Avoid Dust Generation) Vent->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Emergency spill mitigation and decontamination pathway.

Step-by-Step Methodology: Spill Mitigation
  • Isolation: Immediately step back, alert personnel in the vicinity, and isolate the area[8].

  • Ventilation: Ensure the fume hood sash is lowered to the minimum operational height to maximize face velocity and capture any aerosolized particulates.

  • Wet-Wipe Decontamination: Dampen absorbent lab wipes with a compatible solvent (e.g., isopropanol or ethanol). Gently place the damp wipes over the spilled powder to suppress dust. Do not scrub aggressively.

    • Validation Checkpoint: The powder should dissolve into the wipe without creating a visible dust cloud.

  • Surface Neutralization: Wash the contaminated surface with a mild, slightly acidic aqueous solution (like 1% citric acid) to neutralize residual basic piperazine, followed by a final water rinse.

  • Containment: Place all contaminated wipes and outer gloves into a sealed, labeled hazardous waste bag before removing them from the hood.

Disposal and Waste Management Plan

The disposal of multi-functionalized halogens requires strict segregation to prevent dangerous downstream reactions in waste carboys[9].

  • Waste Segregation: 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline must be segregated into a dedicated "Halogenated Basic Organic Waste" stream.

  • Chemical Incompatibility Warning: Never mix this compound with strong acids in a bulk waste container. The exothermic neutralization of the highly basic piperazine ring, combined with the potential degradation of the trifluoromethyl group under extreme thermal stress, could theoretically liberate trace hydrogen fluoride (HF) gas.

  • Labeling: All waste containers must explicitly list "Fluorinated Quinoline" and "Piperazine Derivative" to alert waste management personnel of the specific sensitization and environmental hazards[8].

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Reactant of Route 2
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8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
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